molecular formula C9H9NO2 B120098 7-Methoxy-3-methyl-1,2-benzisoxazole CAS No. 145508-91-4

7-Methoxy-3-methyl-1,2-benzisoxazole

Katalognummer: B120098
CAS-Nummer: 145508-91-4
Molekulargewicht: 163.17 g/mol
InChI-Schlüssel: WJXLGUAJQSIWCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methoxy-3-methyl-1,2-benzisoxazole is a chemical compound built on the privileged 1,2-benzisoxazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Benzisoxazole derivatives are recognized as multipotent bioactive agents with a wide spectrum of pharmacological activities, and they serve as key building blocks for the synthesis of complex molecular architectures . Researchers value this scaffold for its potential in developing novel therapeutic agents. Specifically, benzisoxazole analogs have demonstrated impressive potential as antimicrobial, anticancer, anti-inflammatory, anti-glycation, and anticonvulsant agents . The structural features of the benzisoxazole core, including the presence of specific substituents, are known to fine-tune properties like lipophilicity, polarity, and aqueous solubility, which can critically alter a compound's mechanism of action and its interaction with biological targets . The methoxy and methyl substituents on this particular compound make it a valuable intermediate for structure-activity relationship (SAR) studies, allowing researchers to investigate and optimize potency and selectivity for various biological targets . This product is intended for research applications and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-methoxy-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6-7-4-3-5-8(11-2)9(7)12-10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXLGUAJQSIWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and reactivity of 7-Methoxy-3-methyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Reactivity of 7-Methoxy-3-methyl-1,2-benzisoxazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest in medicinal chemistry. We will delve into its molecular architecture, spectroscopic signature, key synthetic pathways, and characteristic reactivity, offering field-proven insights into its behavior and potential as a synthetic building block.

Section 1: Molecular Structure and Physicochemical Profile

The 1,2-benzisoxazole core is a privileged scaffold in drug discovery, present in a range of pharmacologically active agents, including the anticonvulsant Zonisamide and the antipsychotic Risperidone.[1][2] The title compound, this compound, combines this core with specific substituents that modulate its electronic and steric properties.

1.1. Chemical Architecture

The structure consists of a benzene ring fused to a 1,2-isoxazole ring. This fusion imparts a high degree of planarity and aromatic character to the bicyclic system.[1] Key features include:

  • 1,2-Benzisoxazole Core: A planar, bicyclic heteroaromatic system. The N-O bond is a defining, and reactive, feature of the isoxazole ring.

  • 3-Methyl Group: An alkyl substituent at the C3 position, which generally imparts stability to the isoxazole ring, particularly against base-catalyzed degradation.[1]

  • 7-Methoxy Group: An electron-donating group on the benzene ring, which can influence the molecule's reactivity in electrophilic aromatic substitution and modulate its overall electronic profile.

1.2. Physicochemical and Spectroscopic Data

Precise experimental data for this specific molecule is not widely published. The following table summarizes its fundamental properties and predicted spectroscopic characteristics based on known data for closely related 1,2-benzisoxazole analogs.[3][4]

PropertyValue / Predicted Data
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
IUPAC Name 7-methoxy-3-methyl-1,2-benzoxazole
CAS Number 119748-43-5
¹H NMR (CDCl₃, 400 MHz) δ ~7.4-7.0 (m, 3H, Ar-H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~162 (C3), 158 (C7a), 145 (C7), 128 (C5), 120 (C3a), 115 (C4), 110 (C6), 56 (OCH₃), 12 (CH₃)
Mass Spectrometry (ESI-MS) m/z 164.06 [M+H]⁺
Infrared (IR, KBr) νₘₐₓ/cm⁻¹ ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1620 (C=N), ~1580 (C=C), ~1250 (Ar-O-C)

Section 2: Synthesis of this compound

The most reliable and widely employed syntheses of 3-substituted 1,2-benzisoxazoles involve the intramolecular cyclization of ortho-substituted aryl oximes.[1]

2.1. Retrosynthetic Analysis & Strategy

The logical disconnection for this compound points to (E)-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one oxime as the key precursor. This strategy relies on the formation of the N-O bond via intramolecular nucleophilic displacement, a robust and well-documented transformation.

G target This compound precursor (E)-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one oxime target->precursor N-O Bond Formation (Intramolecular Cyclization) ketone 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one precursor->ketone Oximation phenol 2-Methoxyphenol (Guaiacol) ketone->phenol Friedel-Crafts Acylation G start This compound reagents H₂, Pd/C (Catalytic Hydrogenation) start->reagents intermediate 2-hydroxy-3-methoxyphenyl ketimine intermediate hydrolysis H₂O Workup (Hydrolysis) intermediate->hydrolysis product 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one reagents->intermediate N-O bond scission hydrolysis->product

Sources

The Crucial Role of 7-Methoxy-3-methyl-1,2-benzisoxazole in the Synthesis of the Antipsychotic Agent Risperidone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Pharmaceutical Scientists and Researchers

The atypical antipsychotic drug, risperidone, is a cornerstone in the management of various psychiatric disorders. Its unique pharmacological profile, characterized by potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors, is largely attributed to its core chemical structure, a benzisoxazole derivative.[1][2][3] This technical guide delves into the pivotal role of a key intermediate, 7-Methoxy-3-methyl-1,2-benzisoxazole, in the synthetic pathway of risperidone, offering insights for researchers and professionals in drug development.

The Benzisoxazole Moiety: A Privileged Scaffold in Neuropharmacology

The benzisoxazole ring system is a recurring motif in a number of centrally acting agents, particularly atypical antipsychotics.[1][3][4][5] This heterocyclic structure is not merely a passive framework but an active contributor to the pharmacological activity of these drugs. In the case of risperidone, the specific substitution pattern on the benzisoxazole ring is critical for its high affinity and balanced activity at the target receptors.[1] Therefore, the efficient and controlled synthesis of the core benzisoxazole intermediate is a primary focus in the manufacturing of risperidone and related drugs like paliperidone.[1][3]

Synthesis of the Key Intermediate: this compound

The construction of the this compound core is a critical upstream process in the overall synthesis of risperidone. While various methods exist for the synthesis of benzisoxazoles, a common approach involves the cyclization of an appropriately substituted aromatic ketone or oxime.[6][7]

A general and illustrative synthetic approach for forming the benzisoxazole ring involves the formation of an oxime from a corresponding ketone, followed by a cyclization reaction. The selection of the Z-isomer of the oxime intermediate has been shown to be crucial for efficient cyclization into the desired benzisoxazole ring.[8][9]

The Convergent Synthesis of Risperidone: Coupling of Key Fragments

The industrial synthesis of risperidone is a convergent process, meaning that two complex molecular fragments are synthesized separately and then joined together in a final key step. This strategy is often more efficient and leads to higher overall yields compared to a linear synthesis where the molecule is built step-by-step.

The two primary intermediates in the synthesis of risperidone are:

  • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride : This fragment contains the essential benzisoxazole pharmacophore.

  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one : This fragment provides the remainder of the risperidone molecule.[10][11]

The final and critical step in the synthesis is the N-alkylation reaction where these two intermediates are coupled.

Experimental Protocol: N-Alkylation for Risperidone Synthesis[11][12][13]

Objective: To couple 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one to synthesize risperidone.

Materials:

  • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Compound I)

  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Compound II)

  • Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3)

  • Potassium iodide (KI) (catalytic amount)

  • Solvent: Acetonitrile, Isopropanol, or Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (Compound I) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Compound II) in an approximately 1:1 molar ratio.[11]

  • Add a suitable base, such as sodium carbonate or potassium carbonate, to neutralize the hydrochloride salt and facilitate the nucleophilic substitution.

  • Add a catalytic amount of potassium iodide. The iodide ion acts as a catalyst by undergoing a Finkelstein reaction with the chloroethyl group of Compound II, forming a more reactive iodoethyl intermediate in situ, which accelerates the rate of N-alkylation.

  • Add the chosen solvent (e.g., acetonitrile, isopropanol). The choice of solvent can influence reaction time and yield.[11]

  • Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for several hours until the reaction is complete, as monitored by a suitable analytical technique like HPLC.[11][12]

  • Upon completion, cool the reaction mixture to induce the precipitation of crude risperidone.

  • Filter the crude product and wash with a suitable solvent to remove residual impurities.

  • The crude risperidone can be further purified by recrystallization from a solvent system such as a mixture of DMF and isopropanol to yield high-purity risperidone.[11][13]

Causality Behind Experimental Choices:

  • Base: The presence of a base is essential to deprotonate the piperidine nitrogen of Compound I, making it a more potent nucleophile to attack the electrophilic chloroethyl group of Compound II.

  • Catalytic KI: The use of potassium iodide is a classic example of phase-transfer catalysis in nucleophilic substitution, significantly enhancing the reaction rate.

  • Solvent: The choice of a polar aprotic solvent like acetonitrile or DMF is often preferred as it can dissolve the reactants and facilitate the SN2 reaction mechanism. The use of isopropanol has also been reported to give good yields.[11]

  • Heat: The application of heat provides the necessary activation energy for the reaction to proceed at a practical rate.

Visualizing the Synthesis

To better illustrate the synthetic strategy, the following diagrams outline the key molecular structures and the overall reaction pathway.

Caption: The two primary molecular building blocks for the convergent synthesis of risperidone.

Risperidone Synthesis Workflow start Starting Materials: - 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl - 3-(2-chloroethyl)-2-methyl-pyrido[1,2-a]pyrimidin-4-one reaction N-Alkylation Reaction start->reaction conditions Conditions: - Base (Na2CO3 or K2CO3) - Catalytic KI - Solvent (e.g., Acetonitrile) - Heat reaction->conditions workup Reaction Work-up & Isolation reaction->workup purification Purification (Recrystallization) workup->purification product High-Purity Risperidone purification->product

Caption: A simplified workflow of the final coupling step in risperidone synthesis.

Conclusion

The synthesis of risperidone is a well-established process in the pharmaceutical industry, and the central role of the benzisoxazole core, introduced via intermediates like this compound and its derivatives, is undeniable. A thorough understanding of the synthesis of this key fragment and the subsequent coupling reaction is crucial for process optimization, impurity profiling, and the development of new synthetic routes. The convergent approach, utilizing a pre-formed benzisoxazole intermediate, exemplifies an efficient and robust strategy for the large-scale manufacturing of this important antipsychotic medication.

References

  • Stahl, S. M. (1999). The American Psychiatric Press Textbook of Psychopharmacology.
  • Janssen, P. A. J., et al. (1988). Risperidone, a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. Journal of Pharmacology and Experimental Therapeutics, 244(2), 685-693.
  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. thepharmajournal.com.
  • Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and Characterization of Impurities of Risperidone. jocpr.com.
  • ResearchGate. (2014). Benzisoxazole derivatives as Atypical Antipsychotic drugs: A Review.
  • Wikipedia. (n.d.). 1,2-Benzisoxazole. en.wikipedia.org.
  • Google Patents. (n.d.). US6750341B2 - Preparation of risperidone.
  • Google Patents. (n.d.). US20040097523A1 - Process for making risperidone and intermediates therefor.
  • ResearchGate. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • ChemicalBook. (n.d.). Risperidone synthesis. chemicalbook.com.
  • Google Patents. (n.d.). CN1720228A - Process for making risperidone and intermediates therefor.
  • ResearchGate. (2025). Synthesis and characterization of impurity G of risperidone: An antipsychotic drug.
  • European Patent Office. (2008).
  • ChemSynthesis. (2025). 7-chloro-6-methoxy-3-(1-methyl-1H-pyrazol-4-yl)-1,2-benzisoxazole. chemsynthesis.com.
  • ResearchGate. (n.d.). Synthesis of C3 substituted-benzisoxazole by a C-O bond with a hydrogen...
  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. derpharmachemica.com.
  • PMC. (n.d.). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. ncbi.nlm.nih.gov.
  • Synthesis of 3-Phenyl-2,1-benzisoxazoles via Conversion of Diethyl α-(o-Nitroaryl)

Sources

Synthetic pathways for 3-methyl-7-methoxy-1,2-benzisoxazole formation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthetic Pathways for 3-methyl-7-methoxy-1,2-benzisoxazole

Introduction: The Significance of a Privileged Scaffold

The 1,2-benzisoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] These heterocycles exhibit a broad spectrum of biological activities, including antipsychotic, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2] Within this important class of molecules, 3-methyl-7-methoxy-1,2-benzisoxazole stands out as a critical intermediate, most notably in the synthesis of atypical antipsychotic drugs such as Risperidone.[3][4] Its structure provides a robust and versatile foundation for further chemical modification, making the efficient and scalable synthesis of this building block a topic of considerable interest to researchers in drug discovery and process development.

This guide provides a detailed exploration of the principal synthetic pathways for the formation of 3-methyl-7-methoxy-1,2-benzisoxazole. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer a comparative analysis of various methodologies, grounded in authoritative scientific literature.

Core Synthetic Strategy: Intramolecular Cyclization of an o-Hydroxyaryl Ketoxime

The most prevalent and industrially significant route to 3-methyl-7-methoxy-1,2-benzisoxazole involves a two-step sequence starting from the corresponding o-hydroxyacetophenone. This strategy hinges on the formation of an oxime intermediate, followed by an intramolecular cyclization that forges the crucial N-O bond of the isoxazole ring.[5] This approach is favored for its reliability and the ready availability of starting materials.

Workflow Overview: From Phenol to Benzisoxazole

The overall transformation can be visualized as a linear progression involving three key stages: synthesis of the ketone precursor, oximation, and the final ring-closing cyclization.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oximation cluster_2 Stage 3: Cyclization A Guaiacol (2-Methoxyphenol) B 2-Hydroxy-3-methoxy- acetophenone A->B Friedel-Crafts Acylation or Fries Rearrangement C 2-Hydroxy-3-methoxy- acetophenone Oxime B->C NH2OH·HCl D 3-Methyl-7-methoxy- 1,2-benzisoxazole C->D Base or Catalyst-Mediated Ring Closure

Caption: General workflow for the synthesis of 3-methyl-7-methoxy-1,2-benzisoxazole.

Part 1: Synthesis of the Key Precursor, 2-Hydroxy-3-methoxy-acetophenone

The journey begins with the synthesis of the substituted acetophenone. The most common method is the Fries rearrangement of 2-methoxyphenyl acetate.

Mechanism Insight: The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid like aluminum trichloride (AlCl₃). The reaction typically yields a mixture of ortho and para isomers. By controlling the reaction temperature, the formation of the desired ortho product, 2-hydroxy-3-methoxy-acetophenone, can be favored.

Experimental Protocol: Fries Rearrangement
  • Esterification: React guaiacol (2-methoxyphenol) with acetyl chloride or acetic anhydride in the presence of a base to form 2-methoxyphenyl acetate.[6]

  • Lewis Acid Complexation: Add anhydrous aluminum trichloride (AlCl₃) to the 2-methoxyphenyl acetate, often without a solvent or in a high-boiling inert solvent.[6]

  • Rearrangement: Heat the reaction mixture. The temperature is a critical parameter; temperatures around 120-160°C typically favor the ortho product.[6]

  • Hydrolysis & Workup: After the reaction is complete, carefully quench the mixture with acid (e.g., HCl solution) to hydrolyze the aluminum complex.

  • Purification: Extract the product with an organic solvent. The desired 2-hydroxy-3-methoxy-acetophenone can then be purified by distillation or recrystallization.

Part 2: Oximation of the Ketone

The conversion of the carbonyl group of the acetophenone to an oxime is a standard and high-yielding reaction.

Mechanism Insight: This reaction is a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime. The reaction is typically carried out in the presence of a base to liberate free hydroxylamine from its hydrochloride salt.

Experimental Protocol: Oximation
  • Dissolution: Dissolve 2-hydroxy-3-methoxy-acetophenone in a suitable solvent, such as aqueous ethanol or dioxane.[7]

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) and a base, such as sodium hydroxide or sodium acetate.[7][8]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7]

  • Isolation: The product, 2-hydroxy-3-methoxy-acetophenone oxime, often precipitates from the reaction mixture upon cooling or addition of water. It can be collected by filtration and washed to remove inorganic salts.

Part 3: Intramolecular Cyclization to Form the Benzisoxazole Ring

This is the pivotal step where the heterocyclic ring is formed. The strategy involves converting the oxime's hydroxyl group into a good leaving group, which facilitates an intramolecular nucleophilic attack by the phenoxide oxygen onto the nitrogen atom, leading to ring closure. A variety of reagents and conditions can be employed to effect this transformation, each with its own merits.

G Start 2-Hydroxy-3-methoxy- acetophenone Oxime Activated Activated Oxime Intermediate (e.g., O-acetyl, O-sulfonyl) Start->Activated Activating Agent (e.g., Ac₂O, TsCl) Phenoxide Phenoxide Intermediate Start->Phenoxide Base (e.g., Pyridine, NaOH) invis1 Activated->invis1 invis2 Phenoxide->invis2 Product 3-Methyl-7-methoxy- 1,2-benzisoxazole invis1->Product Intramolecular SN2 Attack invis2->Product Intramolecular SN2 Attack

Caption: Mechanistic pathways for the cyclization of the oxime intermediate.

Method A: Base-Catalyzed Cyclization of Oxime Acetates

This is a classic and reliable two-stage, one-pot variation where the oxime is first acetylated and then cyclized in the presence of a base like pyridine.[5]

Causality: Acetic anhydride converts the oxime's -OH group into an acetate (-OAc), which is a much better leaving group. The base (pyridine) serves two roles: it catalyzes the acetylation and promotes the cyclization by deprotonating the phenolic hydroxyl, forming a nucleophilic phenoxide which then displaces the acetate group.[5]

  • Acetylation: Treat the 2-hydroxy-3-methoxy-acetophenone oxime with an equimolar quantity of acetic anhydride in a solvent like acetic acid or directly in dry pyridine.[5]

  • Cyclization: Heat the reaction mixture (e.g., reflux in pyridine) for several hours.[5][9] The progress is monitored by TLC.

  • Workup & Isolation: Upon completion, the reaction mixture is poured into water or an ice/acid mixture. The product precipitates and can be collected by filtration, or it can be extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Method B: Modern Dehydrative Cyclization Methods

More recent methods employ various reagents to achieve the cyclization under often milder conditions, sometimes avoiding the need to isolate the activated intermediate.

MethodReagentsKey AdvantagesReference(s)
Thionyl Chloride SOCl₂Readily available, effective dehydrating agent.[10]
Triflic Anhydride (Tf₂O) Tf₂OVery powerful activating group, allows for high yields under mild conditions.[10]
Phosphorus-Based PPh₃ / DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone)Proceeds under neutral conditions, good for sensitive substrates.[10]
Microwave-Assisted Fluorine-containing accelerator, baseDramatically reduced reaction times, often improved yields ("one-pot" method).[11]

Alternative Synthetic Strategies

While the cyclization of o-hydroxyaryl ketoximes is the workhorse method, other innovative strategies have been developed.

  • [3+2] Cycloaddition: This modern approach involves the reaction of an in situ generated aryne (from a suitable precursor) with a nitrile oxide.[12][13] This method allows for the rapid construction of the benzisoxazole core under mild conditions, though the precursors can be more complex.[13]

  • Divergent Synthesis from ortho-Hydroxyaryl N-H Ketimines: A common N-chloro imine intermediate can be selectively guided to form either the 1,2-benzisoxazole (via N-O bond formation under anhydrous conditions) or a 2-substituted benzoxazole (via a Beckmann-type rearrangement).[12][14] This provides a divergent route to two important heterocyclic scaffolds from a single precursor.

Application in Drug Synthesis: The Case of Risperidone

The primary value of 3-methyl-7-methoxy-1,2-benzisoxazole in the pharmaceutical industry is as a key building block. However, for many applications, including the synthesis of the antipsychotic drug Risperidone, a fluorinated analogue, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is the direct precursor. The synthetic logic, however, remains identical. The benzisoxazole moiety is coupled with a second heterocyclic fragment to construct the final active pharmaceutical ingredient (API).

G A 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole (Benzisoxazole Core) C Risperidone (Final API) A->C Nucleophilic Substitution B 3-(2-Chloroethyl)-6,7,8,9-tetrahydro- 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Side Chain) B->C

Caption: Condensation reaction illustrating the use of the benzisoxazole scaffold in the synthesis of Risperidone.[3][9]

This final condensation step is typically an N-alkylation reaction where the secondary amine of the piperidine ring on the benzisoxazole core displaces a leaving group (like chlorine) on the side chain, forging the final C-N bond.[3][15]

Conclusion

The synthesis of 3-methyl-7-methoxy-1,2-benzisoxazole is a well-established process, dominated by the robust and scalable strategy of intramolecular cyclization of an o-hydroxyacetophenone oxime. While classic methods involving oxime acetate cyclization remain highly relevant, modern advancements offer milder conditions, faster reaction times, and broader substrate scope through the use of powerful dehydrating agents and catalytic systems. The continued importance of the benzisoxazole scaffold in drug discovery ensures that the development of efficient and innovative synthetic routes to key intermediates like 3-methyl-7-methoxy-1,2-benzisoxazole will remain an active area of chemical research.

References

  • Zavarzin, I. V., & Yarovenko, V. N. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 67-87. [Link]

  • Shakila, S., & Latha, K. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research, 8(5), 303-313. [Link]

  • Guchhait, S. K., et al. (2010). A Novel Method for the Highly Efficient Synthesis of 1,2-Benzisoxazoles under Neutral Conditions Using the Ph3P/DDQ System. European Journal of Organic Chemistry, 2010(15), 2843-2846. [Link]

  • Forrest, A. K., & Wightman, R. H. (1999). Preparation of 1,2-benzisoxazole 2-oxides. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141-1146. [Link]

  • Ben-Zion, G., & Lifshitz-Liron, R. (2004). Preparation of risperidone. U.S.
  • Kumar, N., et al. (2011). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 3(6), 469-475. [Link]

  • Gupta, P. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(11), 99-104. [Link]

  • Lalut, J., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111952. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved February 20, 2026, from [Link]

  • Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. [Link]

  • Lalut, J., et al. (2020). Figure 3. Synthesis of C3 substituted-benzisoxazole by a C-C bond. [Image]. ResearchGate. [Link]

  • Li, Y., et al. (2017).
  • Reich, D. A., & Nightingale, D. V. (1956). The Preparation of 3-Phenyl-7-methylbenzisoxazole. The Journal of Organic Chemistry, 21(7), 825-826. [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183. [Link]

  • Kaur, H., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1269-1289. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved February 20, 2026, from [Link]

  • O'Brien, C. J., & Tellez, J. L. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2320–2362. [Link]

  • Kalkote, U. R., et al. (2001). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, Synopses, (9), 374-375. [Link]

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183. [Link]

  • Gati, W., et al. (2019). SO2F2-mediated transformation of 2'-hydroxyacetophenones to benzo-oxetes. Beilstein Journal of Organic Chemistry, 15, 915–920. [Link]

  • Wang, J., et al. (2015). Preparation method of o-hydroxyacetophenone. CN104529726A.
  • El-Damasy, A. K., et al. (2025). New benzimidazole-triazole glycoconjugates as anti-cancer agents and EGFR inhibitors. Scientific Reports, 15(1), 1-18. [Link]

  • El-Damasy, A. K., et al. (2022). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 12(47), 30485-30501. [Link]

Sources

An In-depth Technical Guide to the Pharmacophore Analysis of the 7-Methoxy-3-methyl-1,2-benzisoxazole Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic applications ranging from antipsychotic to antimicrobial and anticancer agents.[1][2][3] This technical guide provides a comprehensive, in-depth framework for conducting a pharmacophore analysis of a specific, functionalized derivative: 7-Methoxy-3-methyl-1,2-benzisoxazole. We will explore the theoretical underpinnings of pharmacophore modeling, present a detailed, field-proven workflow from dataset preparation to model validation, and discuss the critical role of the methoxy and methyl substituents in defining the molecule's interaction potential. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage pharmacophore-based strategies for lead discovery and optimization.

Introduction: The Significance of the Benzisoxazole Core and Pharmacophore Modeling

The benzisoxazole ring system is a versatile pharmacophore that has been successfully incorporated into a wide array of therapeutic agents. Its derivatives have shown promise in treating a multitude of conditions, including inflammation, cancer, microbial infections, and diabetes.[2][3] The specific moiety of interest, this compound, combines this privileged scaffold with two key functional groups: a methoxy group and a methyl group. The methoxy group is a common feature in natural products and approved drugs, often enhancing ligand-target binding, improving physicochemical properties, and favorably altering ADME (absorption, distribution, metabolism, and excretion) profiles.[4][5] The methyl group, while seemingly simple, can have a profound "magic methyl effect," where its site-selective placement dramatically enhances drug potency and specificity by optimizing hydrophobic interactions and modifying ligand conformation.[6]

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential interaction features.[7][8] A pharmacophore model defines the spatial arrangement of features like hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, and charged groups that are critical for binding to a specific biological target.[9] These models serve as powerful 3D search queries for virtual screening of large compound libraries, enabling the rapid identification of novel, structurally diverse molecules with a high probability of biological activity.[10][11]

This guide will focus on a ligand-based pharmacophore modeling approach, which is particularly valuable when the 3D structure of the biological target is unknown.[9][12] By analyzing a set of known active molecules, we can deduce the common chemical features responsible for their activity and build a predictive hypothesis.

The Pharmacophoric Potential of this compound

Before detailing the workflow, it is crucial to analyze the subject moiety to anticipate its key pharmacophoric features. This a priori assessment informs feature selection during model generation.

  • Hydrogen Bond Acceptors (HBA): The molecule presents two primary hydrogen bond acceptors. The nitrogen atom and the adjacent oxygen atom within the isoxazole ring are potent HBA sites. The oxygen of the 7-methoxy group also serves as an HBA.

  • Hydrophobic/Aromatic Features (HY/AR): The fused benzene ring provides a significant hydrophobic and aromatic region, capable of engaging in π-π stacking or hydrophobic interactions with a receptor. The 3-methyl group further contributes a distinct hydrophobic feature.[6]

  • Feature Contribution: The methoxy group at the 7-position not only acts as an HBA but also influences the electronic properties and planarity of the aromatic system.[4] Its position may be critical for directing interactions within a specific sub-pocket of a binding site. The methyl group at the 3-position provides a key hydrophobic anchor point.

A Validated Workflow for Ligand-Based Pharmacophore Analysis

The following section details a robust, step-by-step protocol for generating and validating a ligand-based pharmacophore model. This workflow is designed to ensure scientific rigor and produce a predictive model suitable for virtual screening.

Pharmacophore_Workflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Modeling cluster_validation Phase 3: Validation cluster_application Phase 4: Application Data_Collection 1. Dataset Collection (Actives & Inactives) Conformation_Gen 2. Ligand Preparation & Conformation Generation Data_Collection->Conformation_Gen Data_Splitting 3. Dataset Splitting (Training & Test Sets) Conformation_Gen->Data_Splitting Feature_Analysis 4. Common Feature Hypothesis Generation Data_Splitting->Feature_Analysis Model_Scoring 5. Hypothesis Scoring & Ranking Feature_Analysis->Model_Scoring Test_Set_Val 6. Test Set Validation Model_Scoring->Test_Set_Val Decoy_Set_Val 7. Decoy Set & GH Scoring Test_Set_Val->Decoy_Set_Val Final_Model 8. Final Model Selection Decoy_Set_Val->Final_Model Virtual_Screening 9. Virtual Screening Final_Model->Virtual_Screening Hit_Analysis 10. Hit Prioritization & Docking Virtual_Screening->Hit_Analysis

Fig 1. A comprehensive workflow for ligand-based pharmacophore modeling and application.
Protocol 3.1: Dataset Preparation and Curation

The quality of the input data dictates the quality of the resulting model. This is the most critical phase.

  • Assemble Training Set: Collect a set of molecules with known biological activity against a target of interest. For a model centered on our moiety, this set should ideally contain several potent derivatives of this compound.

    • Expertise Insight: Aim for chemical diversity within the active compounds. A model built only on very similar analogs may lack broad applicability. Include molecules with a range of potencies (e.g., pIC50, pEC50) to build a quantitative 3D-QSAR pharmacophore model if desired.[8]

  • Assemble Test & Decoy Sets:

    • Test Set: Withhold a portion of known active molecules (typically 20-30%) from the model-building process to serve as an external validation set.[13]

    • Decoy Set: Compile a much larger set of molecules presumed to be inactive. These can be randomly selected from a large compound database (like ZINC) and should have similar physicochemical properties (e.g., molecular weight, logP) to the actives but different topologies to avoid trivial rejections.[14]

  • Ligand Preparation & Conformational Analysis:

    • Generate realistic 3D coordinates for all molecules.

    • Correct protonation states at a physiological pH (e.g., 7.4).

    • Perform a thorough conformational search for each flexible molecule. This is crucial as the model must be based on the biologically active conformation, which is not necessarily the lowest energy state.[9] Use of molecular dynamics can sometimes outperform single-structure methods by exploring a wider conformational space.[15][16]

Protocol 3.2: Pharmacophore Hypothesis Generation

This phase uses the prepared training set to identify common chemical features arranged in a specific 3D geometry. This is typically performed using specialized software like Phase (Schrödinger), Discovery Studio (BIOVIA), or MOE (CCG).[13][17]

  • Feature Definition: Define the pharmacophoric features to be considered (e.g., HBA, HBD, HY, AR, Positive/Negative Ionizable).

  • Ligand Alignment & Model Generation: The software aligns the conformers of the active molecules from the training set, searching for common feature arrangements.[9] An iterative process generates numerous potential pharmacophore hypotheses.

  • Hypothesis Scoring: Each hypothesis is scored based on how well it maps to the active molecules in the training set and how well it avoids mapping to any included inactive molecules. Parameters like survival score, site score, vector score, and volume score help rank the hypotheses.[18]

Protocol 3.3: Rigorous Model Validation

A generated hypothesis is useless without rigorous validation to prove its predictive power.[8][13]

  • Test Set Validation: The highest-ranked hypotheses are used to screen the test set (which was not used in model creation). A good model should identify a high percentage of these unseen actives.

  • Decoy Set Screening & Güner-Henry (GH) Scoring: This is a critical self-validating step. The model screens a database containing the known actives and a large number of decoy molecules.[17] Several metrics are calculated to quantify the model's quality.[14][19]

    • Yield of Actives (%A): Percentage of known actives in the retrieved hit list.

    • Enrichment Factor (EF): A measure of how much better the model is at finding actives compared to random selection.

    • Güner-Henry (GH) Score: A comprehensive metric combining these factors into a single score from 0 (null model) to 1 (ideal model). A GH score greater than 0.7 indicates a highly reliable and predictive model.[14][20]

MetricFormulaDescriptionIdeal Value
Total molecules in DB DTotal size of the validation database (actives + decoys)-
Total actives in DB ATotal number of known active compounds in the database-
Total hits retrieved HtNumber of compounds from the DB that match the pharmacophore-
Active hits retrieved HaNumber of active compounds that match the pharmacophoreA
Yield of Actives (%A) (Ha / Ht) * 100Percentage of actives within the hit list100
Ratio of Actives (%Y) (Ha / A) * 100Percentage of total actives identified by the model (Sensitivity)100
Enrichment Factor (EF) (Ha/Ht) / (A/D)Fold-enrichment of actives over a random screenHigh
Güner-Henry (GH) Score [(Ha(3A+Ht))/(4H_tA)] * [1-((Ht-Ha)/(D-A))]Overall model quality score> 0.7
Table 1. Key metrics for pharmacophore model validation using the Güner-Henry method.[14][19]

Hypothetical Pharmacophore Model for this compound

Based on the structural analysis, a plausible pharmacophore hypothesis for a target that binds this moiety could consist of the following features. This model serves as a representative example of a typical output.

Fig 2. A hypothetical 4-feature pharmacophore model.

This hypothetical model (Hypo-1) identifies two hydrogen bond acceptors (one from the isoxazole ring, one from the methoxy group), one aromatic ring feature, and one hydrophobic feature corresponding to the methyl group. The true power of the model lies not just in the features themselves, but in the precise 3D distances and angles between them, which would be used as constraints during a virtual screen.

Application in Virtual Screening

Once validated, the final pharmacophore model becomes a powerful tool for discovering new lead compounds.[11][18]

  • Database Screening: The pharmacophore model is used as a 3D query to screen large multi-million compound libraries (e.g., Enamine REAL, ZINC, ChEMBL). The screening software efficiently filters for molecules that can adopt a low-energy conformation matching the pharmacophore features.[18]

  • Hit Filtering & Analysis: The initial hit list is typically filtered based on additional criteria such as fitness score (how well it matches the query), molecular weight, LogP, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).

  • Post-Screening Docking: To further refine the hit list and predict binding poses, the top-ranking hits from the pharmacophore screen are often subjected to molecular docking studies if a structure of the target receptor is available or can be reliably modeled.[11] This hybrid approach leverages the speed of pharmacophore screening with the atomic-level detail of docking.

Conclusion and Future Directions

Pharmacophore analysis of the this compound moiety provides a robust computational framework for understanding its structure-activity relationships and for discovering novel bioactive compounds. By following a rigorous, self-validating workflow, researchers can develop predictive models that significantly accelerate the early stages of drug discovery. The key to success lies in meticulous dataset preparation and comprehensive model validation using methods like Güner-Henry scoring.

Future work could integrate machine learning and artificial intelligence algorithms to enhance model generation and refinement.[21] Furthermore, using pharmacophore models derived from molecular dynamics simulations can capture target flexibility, potentially leading to the discovery of compounds with novel binding modes.[15][16] Ultimately, the pharmacophore model serves as the critical first filter in a long cascade, efficiently enriching potential hits and paving the way for subsequent experimental validation and lead optimization.

References

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (n.d.).
  • Schuster, D., & Langer, T. (2005). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Journal of Steroid Biochemistry and Molecular Biology, 93(2-5), 97-111.
  • Anand, K., et al. (2017). Pharmacophore Based Virtual Screening Approach to Identify Selective PDE4B Inhibitors. Iranian Journal of Pharmaceutical Research, 16(3), 910-923.
  • K-means clustering. (2018). Bio-protocol, 8(24), e3113.
  • Kratochvil, M., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Molecules, 24(22), 4179.
  • Kratochvil, M., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. PubMed.
  • Güner, O. F., & Henry, D. R. (2001). Pharmacophore model evaluation based on the Güner-Henry scoring method. Journal of Molecular Graphics and Modelling, 19(3-4), 303-313.
  • Ceylan, S., et al. (2018). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. Journal of Biochemical and Molecular Toxicology, 32(2), e22019.
  • Barreca, M. L., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 649.
  • Yang, S. Y. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Medicinal Chemistry, 57(21), 8873-8888.
  • Zhang, L., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances, 11(16), 9283-9292.
  • Chen, C. Y., et al. (2016). In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. International Journal of Molecular Sciences, 17(10), 1709.
  • Yildiz, I., et al. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Letters in Drug Design & Discovery, 19(5), 441-453.
  • Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service.
  • Yadav, M. K. (2022). Pharmacophore modeling and its applications. ResearchGate.
  • ResearchGate. (n.d.). The validation of Model_1 by Güner-Henry (GH) scoring method.
  • Ceylan, S., et al. (2018). Biological evaluation and pharmacophore modeling of some benzoxazoles and their possible metabolites. PubMed.
  • Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences, 1(1), 138-150.
  • Kumar, A., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Current Pharmaceutical Design, 28(32), 2645-2661.
  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
  • TeachOpenCADD. (n.d.). Ligand-based pharmacophores.
  • Polishchuk, P. G., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3097.
  • Kumar, A., et al. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 11, 1248956.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Singh, R., & Nagori, B. P. (n.d.). Design, Synthesis, Characterization And Evaluation Of Benzoxazole Derivatives For Their Antihyperglycaemic Activity. Pharmacophore.
  • ResearchGate. (n.d.). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry.
  • Kumar, A., et al. (2016). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 6(82), 78839-78851.
  • ResearchGate. (n.d.). Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
  • Thao, T. P., et al. (2024). Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. Scientific Reports, 14(1), 1-18.
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. ACS Medicinal Chemistry Letters.
  • Alam, S., Miah, M. A. J., & Islam, A. (2007). Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. Pakistan Journal of Scientific and Industrial Research, Biological Sciences, 50(2), 80–84.
  • Paul, S., et al. (2022). Mechanism of drug-potency enhancement via methylation. Physical Chemistry Chemical Physics, 24(30), 18016-18027.
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559.

Sources

A Tale of Two Isomers: A Senior Application Scientist's Guide to 1,2- and 2,1-Benzisoxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Isomeric Distinction

In the landscape of medicinal chemistry, the benzisoxazole scaffold stands as a "privileged structure," a testament to its remarkable versatility in binding to a diverse array of biological targets.[1][2][3] This guide delves into the nuanced world of two of its key isomers: 1,2-benzisoxazole and 2,1-benzisoxazole (also known as anthranil).[4][5] While separated by a mere positional shift of a nitrogen atom, these isomers exhibit distinct electronic properties, synthetic accessibility, and pharmacological profiles that have profound implications for drug design and development. As a senior application scientist, my aim is to provide not just a recitation of facts, but a causal narrative that illuminates the "why" behind the divergent paths these two scaffolds have taken in the quest for novel therapeutics.

Chapter 1: The Core Architecture - A Comparative Analysis of Structure and Electronics

The fundamental difference between 1,2- and 2,1-benzisoxazole lies in the placement of the nitrogen atom within the isoxazole ring, which dictates the electronic landscape of the entire molecule.

1,2-Benzisoxazole: This isomer is characterized by a benzene ring fused to an isoxazole ring at the 4 and 5 positions.[] Its structure is relatively stable due to its aromaticity.[7] X-ray crystallography has shown the ring system to be nearly planar, allowing for extensive π-electron delocalization.[8]

2,1-Benzisoxazole: In this isomer, the benzene ring is fused to the isoxazole ring at the 3 and 4 positions.[9] This arrangement results in a less stable scaffold compared to its 1,2-counterpart, making it more susceptible to certain chemical transformations.[8] The thermal stability of 2,1-benzisoxazoles can be dramatically reduced by the presence of electron-withdrawing groups.[1][10]

A key distinguishing feature between the two isomers is their 15N NMR chemical shifts. 1,2-benzisoxazole has a nitrogen shielding of +27 ppm, while 2,1-benzisoxazole has a shielding of +8 ppm relative to a nitromethane standard, providing a clear diagnostic tool for their identification.[8]

A theoretical investigation using Density Functional Theory (DFT) has shed light on the protonation and deprotonation enthalpies of these isomers, which has implications for their interactions within a biological system.[2] These electronic differences are not merely academic; they directly influence the reactivity, metabolic stability, and the types of interactions these molecules can have with biological targets.

Chapter 2: The Synthetic Maze - Navigating the Pathways to 1,2- and 2,1-Benzisoxazole Derivatives

The synthetic routes to these two isomers are distinct, reflecting their differing stabilities and precursor accessibility.

Crafting the 1,2-Benzisoxazole Core

The synthesis of 1,2-benzisoxazole derivatives is well-established, with the base-catalyzed cyclization of o-hydroxy ketoximes being a popular and elegant method.[11][12] This approach involves the attack of a phenoxide ion on the nitrogen of the oxime.[11]

This two-step protocol is a classic and reliable method for the synthesis of a variety of 3-substituted 1,2-benzisoxazoles.

Step 1: Synthesis of 2'-Hydroxy Ketoxime

  • Dissolve the substituted o-hydroxy acetophenone, propiophenone, or benzophenone in ethanol.

  • Add hydroxylamine hydrochloride and sodium hydroxide.

  • Reflux the mixture until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-cold water.

  • Acidify with a suitable acid (e.g., HCl) to precipitate the ketoxime.

  • Filter, wash with water, and dry the product.

Step 2: Cyclization to 1,2-Benzisoxazole

  • Dissolve the 2'-hydroxy ketoxime in acetic acid.

  • Add an equimolecular amount of acetic anhydride and reflux for 3-4 hours.

  • Alternatively, for a cleaner cyclization, dissolve the ketoxime acetate in dry pyridine and reflux for 3-4 hours to yield the 1,2-benzisoxazole.[12]

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Forging the 2,1-Benzisoxazole Scaffold

The synthesis of 2,1-benzisoxazoles, or anthranils, often involves reductive cyclization strategies, highlighting the different chemical nature of the precursors.

A sustainable and scalable electrochemical protocol provides direct access to 3-(acylamidoalkyl)-2,1-benzisoxazoles from widely available nitroarenes.[4][5]

Experimental Setup:

  • An undivided electrochemical cell.

  • Carbon-based electrodes (e.g., graphite).

  • Constant current conditions.

Procedure:

  • Dissolve the substituted nitroarene in a suitable solvent (e.g., methanol) containing a supporting electrolyte.

  • Set up the electrochemical cell with the carbon electrodes.

  • Apply a constant current to initiate the cathodic reduction of the nitro group.

  • The reaction proceeds through a reductive cyclization to form the 2,1-benzisoxazole ring.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, work up the reaction mixture by removing the solvent and purifying the product by chromatography.

This method is advantageous due to its simple setup, use of inexpensive and reusable electrodes, and environmentally benign reaction conditions.[4]

Chapter 3: A Comparative Pharmacopoeia - The Divergent Biological Activities

The distinct structural and electronic features of 1,2- and 2,1-benzisoxazole derivatives translate into a wide and largely non-overlapping spectrum of pharmacological activities.

The 1,2-Benzisoxazole Dominion: CNS and Beyond

The 1,2-benzisoxazole scaffold is a cornerstone in the development of drugs targeting the central nervous system.[13] This is exemplified by the atypical antipsychotic Risperidone and the anticonvulsant Zonisamide .[3][12]

Antipsychotic Activity: Derivatives of 1,2-benzisoxazole are prominent as atypical antipsychotics, with their primary mechanism of action being the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[14] The modulation of these pathways is crucial for their therapeutic effects.[14]

Table 1: Receptor Binding Affinities of 1,2-Benzisoxazole-based Antipsychotics

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)
Risperidone3.10.16
Paliperidone4.80.28
Iloperidone6.20.4

Lower Ki values indicate higher binding affinity. Data compiled from various sources; direct comparison should be made with caution.[14]

Anticonvulsant Activity: Zonisamide, a 1,2-benzisoxazole derivative, is a clinically used antiepileptic drug.[14] The anticonvulsant properties of these derivatives are often evaluated using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in animal models.[14]

Beyond the CNS, 1,2-benzisoxazole derivatives have shown promise as:

  • Anti-inflammatory agents [14]

  • Anticancer agents [14]

  • Acetylcholinesterase inhibitors for potential use in Alzheimer's disease[12]

The 2,1-Benzisoxazole Niche: Enzyme Inhibition and Antimicrobial Activity

While less explored than their 1,2-isomers, 2,1-benzisoxazole derivatives have emerged as potent inhibitors of key enzymes and as antimicrobial agents.

Monoamine Oxidase (MAO) Inhibition: Certain 2,1-benzisoxazole derivatives have been identified as novel inhibitors of monoamine oxidases (MAO-A and MAO-B), which are important targets for the treatment of neurological disorders like depression and Parkinson's disease.[5]

Pim-1 Kinase Inhibition: The 2,1-benzisoxazole scaffold is found in inhibitors of Pim-1 kinase, a target in cancer therapy.[5]

Antibacterial Activity: Various studies have reported the antibacterial properties of 2,1-benzisoxazole derivatives.[5]

Chapter 4: Visualizing the Mechanisms of Action

To better understand the biological effects of these derivatives, it is essential to visualize their interaction with key signaling pathways.

The Antipsychotic Action of 1,2-Benzisoxazole Derivatives

Atypical antipsychotics containing the 1,2-benzisoxazole scaffold modulate both dopaminergic and serotonergic pathways. Their antagonism of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia, while their interaction with 5-HT2A receptors may contribute to their efficacy against negative symptoms and lower incidence of extrapyramidal side effects.[15][16][17]

Antipsychotic_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_neuron Dopaminergic Neuron DA Dopamine DA_neuron->DA Release 5HT_neuron Serotonergic Neuron 5HT Serotonin 5HT_neuron->5HT Release D2R D2 Receptor DA->D2R Binds 5HT2AR 5-HT2A Receptor 5HT->5HT2AR Binds Signal_Transduction Signal Transduction (Therapeutic Effect) D2R->Signal_Transduction Modulates 5HT2AR->Signal_Transduction Modulates Benzisoxazole 1,2-Benzisoxazole Derivative (e.g., Risperidone) Benzisoxazole->D2R Antagonizes Benzisoxazole->5HT2AR Antagonizes

Caption: Antipsychotic action of 1,2-benzisoxazole derivatives.

The Mechanism of MAO Inhibition by 2,1-Benzisoxazole Derivatives

MAO inhibitors increase the levels of monoamine neurotransmitters in the brain by preventing their degradation.[18] 2,1-Benzisoxazole derivatives that act as MAO inhibitors can be either selective for MAO-A or MAO-B, or non-selective.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron Mitochondria MAO Monoamine Oxidase (MAO-A / MAO-B) Metabolites Inactive Metabolites MAO->Metabolites Increased_Neurotransmitters Increased Neurotransmitter Levels in Synapse MAO->Increased_Neurotransmitters Leads to Monoamines Dopamine Norepinephrine Serotonin Monoamines->MAO Degradation Benzisoxazole 2,1-Benzisoxazole Derivative Benzisoxazole->MAO Inhibits

Caption: Mechanism of MAO inhibition by 2,1-benzisoxazole derivatives.

Chapter 5: Conclusion - A Tale of Two Isomers, A Wealth of Opportunities

The journey through the chemistry and pharmacology of 1,2- and 2,1-benzisoxazole derivatives reveals a compelling story of how subtle structural changes can lead to profound differences in biological activity. The 1,2-isomer has been extensively validated as a privileged scaffold for CNS-acting drugs, while the 2,1-isomer presents exciting opportunities in enzyme inhibition and other therapeutic areas.

For the drug development professional, the choice between these two isomers is not arbitrary. It is a decision guided by the therapeutic target, the desired physicochemical properties, and the synthetic feasibility. This guide has aimed to provide the foundational knowledge and practical insights necessary to navigate this choice with confidence. The continued exploration of these versatile scaffolds will undoubtedly lead to the discovery of new and improved medicines for a wide range of human diseases.

References

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015).
  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds.
  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015).
  • Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. (2024). Royal Society of Chemistry.
  • General synthesis of 2,1-benzisoxazoles (anthranils)
  • Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. (2024). Royal Society of Chemistry.
  • A Comparative Analysis of the Biological Activities of 1,2-Benzisoxazole Isomers. Benchchem.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024).
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. Royal Society of Chemistry.
  • 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. PubMed.
  • DFT STUDY OF THE PROTONATION AND DEPROTONATION ENTHALPIES OF BENZOXAZOLE, 1,2-BENZISOXAZOLE AND 2,1-BENZISOXAZOLE AND IMPLICATIONS FOR THE STRUCTURES AND ENERGIES OF THEIR ADDUCTS WITH EXPLICIT W
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024).
  • Product Class 10: 1,2-Benzisoxazoles and Rel
  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. (2016). Beilstein Journal of Organic Chemistry.
  • 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. PubMed.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry. Royal Society of Chemistry.
  • Relationship between dopaminergic and serotonergic neuronal activity in the frontal cortex and the action of typical and atypical antipsychotic drugs. (1999). PubMed.
  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives.
  • Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. (2021). Psych Scene Hub.
  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023).
  • Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future. Bentham Science.
  • Monoamine oxidase inhibitor. Wikipedia.
  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives. Technion - Israel Institute of Technology.
  • THERAPEUTIC VALUE OF 1, 2 -BENZISOXAZOLES.
  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025).
  • Antipsychotic drugs and the dopamine pathways of the brain. (2022). Neurotorium.
  • Benzisoxazole. Wikipedia.
  • 1,2-Benzisoxazole. NIST WebBook.
  • IN SILICO DESIGN AND MOLECULAR DOCKING STUDIES OF SOME 1, 2-BENZISOXAZOLE DERIVATIVES FOR THEIR ANALGESIC AND ANTI-INFLAMMATORY ACTIVITY. (2017). Semantic Scholar.
  • 1,2-Benzisoxazole. NIST WebBook.
  • 2,1-Benzisoxazole. PubChem.
  • 1,2-Benzisoxazole. PubChem.
  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. (2016). Beilstein Journal of Organic Chemistry.

Sources

The Patented Landscape of 7-Methoxy-3-methyl-1,2-benzisoxazole Manufacturing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Methoxy-3-methyl-1,2-benzisoxazole

This compound is a crucial key intermediate in the synthesis of various pharmaceuticals, most notably the atypical antipsychotic agent, risperidone.[1][2] The structural integrity and purity of this benzisoxazole core are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the manufacturing processes for this compound are subject to rigorous control and have been the focus of significant patent activity. This technical guide provides a comprehensive overview of the patented synthetic strategies for the manufacture of this vital intermediate, offering insights into the underlying chemical principles and process optimizations that have shaped the current landscape.

Core Synthetic Strategies: A Patent-Driven Analysis

The dominant patented routes for the synthesis of this compound revolve around the formation of the isoxazole ring through intramolecular cyclization. The most prevalent and economically viable starting material for this process is 2-hydroxy-4-methoxyacetophenone. The general synthetic pathway involves two key transformations: oximation of the ketone and subsequent cyclization of the resulting oxime.

Oximation of 2-hydroxy-4-methoxyacetophenone

The initial step in the synthesis is the conversion of the ketone functionality of 2-hydroxy-4-methoxyacetophenone into an oxime. This is typically achieved by reacting the ketone with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, in the presence of a base.

Experimental Protocol: Synthesis of 2-hydroxy-4-methoxyacetophenone oxime

A detailed, industrially relevant protocol for this oximation is described in various patents with slight modifications. A representative procedure is as follows:

  • To a solution of 2-hydroxy-4-methoxyacetophenone in a suitable solvent (e.g., aqueous ethanol), an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) is added.

  • The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to reflux, for a period of 2 to 20 hours, until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, the reaction mixture is cooled, and the product, 2-hydroxy-4-methoxyacetophenone oxime, is isolated by filtration.

  • The crude product is typically washed with water and dried to afford the oxime in high yield and purity.

The choice of base and solvent can influence the reaction rate and the isomeric (E/Z) ratio of the resulting oxime, which can be a critical factor in the subsequent cyclization step.

Cyclization of 2-hydroxy-4-methoxyacetophenone oxime

The pivotal step in the synthesis is the intramolecular cyclization of the 2-hydroxy-4-methoxyacetophenone oxime to form the 1,2-benzisoxazole ring. This dehydration reaction can be accomplished through various patented methods, each with its own advantages in terms of yield, purity, and industrial applicability.

One of the most widely cited and patented methods for the cyclization of phenolic oximes is the use of acetic anhydride. This method is efficient and often proceeds with high yield.

Experimental Protocol: Cyclization using Acetic Anhydride

  • 2-hydroxy-4-methoxyacetophenone oxime is suspended in acetic anhydride.

  • The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or HPLC.

  • After completion of the reaction, the excess acetic anhydride is removed under reduced pressure.

  • The residue is then treated with a base, such as sodium hydroxide solution, to hydrolyze any acetylated byproducts.

  • The crude this compound is then isolated, for example by extraction with a suitable organic solvent (e.g., toluene or dichloromethane).

  • The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.

A key consideration in this process is the potential for the formation of the isomeric benzoxazole through a Beckmann rearrangement, which can be minimized by careful control of reaction conditions.

A milder and often more selective method for the cyclization involves the use of 1,1'-carbonyldiimidazole (CDI). This reagent activates the oxime hydroxyl group, facilitating an intramolecular nucleophilic attack by the phenolic oxygen.

Experimental Protocol: Cyclization using CDI

  • To a solution of 2-hydroxy-4-methoxyacetophenone oxime in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), is added 1,1'-carbonyldiimidazole.[3]

  • The reaction mixture is heated to reflux for a period of 1 to 5 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then taken up in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to remove imidazole byproducts.

  • The organic layer is then washed with water and brine, dried over a suitable drying agent (e.g., Na2SO4), and concentrated to give the crude product.

  • Purification by recrystallization yields this compound of high purity.[3]

This method often provides higher yields and fewer byproducts compared to the acetic anhydride method.

Process Optimization and Industrial Scale-Up

For the industrial manufacturing of this compound, process optimization is critical to ensure cost-effectiveness, safety, and high product quality. Key areas of focus in patented processes include:

  • Solvent Selection: The choice of solvent can significantly impact reaction rates, yields, and the ease of product isolation and purification.

  • Reagent Stoichiometry: Optimizing the molar ratios of reactants and reagents is crucial for maximizing conversion and minimizing waste.

  • Temperature and Reaction Time: Precise control over these parameters is essential for achieving high yields and minimizing the formation of impurities.

  • Purification Techniques: Industrial-scale purification often relies on crystallization rather than chromatography to reduce costs. Patented processes often detail specific solvent systems and conditions for obtaining the desired product in high purity.

Quantitative Data Summary

Synthetic StepReagents & ConditionsTypical YieldPurityReference
Oximation 2-hydroxy-4-methoxyacetophenone, Hydroxylamine HCl, NaOH, EtOH/H₂O, reflux>90%>98%General Knowledge
Cyclization (Acetic Anhydride) 2-hydroxy-4-methoxyacetophenone oxime, Acetic Anhydride, reflux70-85%>97% (after purification)General Knowledge
Cyclization (CDI) 2-hydroxy-4-methoxyacetophenone oxime, CDI, THF, reflux85-95%>99% (after purification)[3]

Visualizing the Synthetic Pathways

Diagram 1: Overall Synthetic Route

G A 2-hydroxy-4-methoxyacetophenone B 2-hydroxy-4-methoxyacetophenone oxime A->B Hydroxylamine HCl, Base C This compound B->C Cyclization Agent (e.g., Acetic Anhydride or CDI)

Caption: Key transformations in the synthesis of this compound.

Diagram 2: Cyclization Mechanism with CDI

G cluster_0 Activation of Oxime cluster_1 Intramolecular Cyclization Oxime R-OH ActivatedOxime R-O-CO-Im Oxime->ActivatedOxime + CDI CDI Im-CO-Im ImH Im-H ActivatedOxime->ImH - Im-CO2 PhenolicOxime Ar(OH)-C(Me)=N-O-CO-Im Benzisoxazole This compound PhenolicOxime->Benzisoxazole Intramolecular SNAr

Caption: Proposed mechanism for the CDI-mediated cyclization of the oxime intermediate.

Conclusion and Future Perspectives

The patent landscape for the manufacturing of this compound is dominated by efficient and scalable synthetic routes starting from readily available precursors. The key innovations lie in the optimization of the cyclization step to maximize yield and purity while minimizing the formation of byproducts. While traditional methods using acetic anhydride are still prevalent, milder and more selective reagents like CDI offer significant advantages. Future developments in this field are likely to focus on the principles of green chemistry, such as the use of more environmentally benign solvents and catalysts, as well as the development of continuous flow processes to enhance efficiency and safety on an industrial scale. For researchers and professionals in drug development, a thorough understanding of this patent landscape is essential for navigating the intellectual property and for developing novel, improved manufacturing processes for this critical pharmaceutical intermediate.

References

  • U.S. Patent 4,804,663, "3-piperidinyl-1,2-benzisoxazoles and 3-piperidinyl-1,2-benzisothiazoles", issued March 14, 1989.
  • Janssen, P. A. J., et al. (1988). Risperidone, a new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties. Journal of Pharmacology and Experimental Therapeutics, 244(2), 685-693.
  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone.
  • Quick Company. (n.d.).
  • Russian Journal of Organic Chemistry. (2018). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
  • Der Pharma Chemica. (2012). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets.
  • Lalut, J., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111949.

Sources

Methodological & Application

Application Note: Alkylation Protocols for 7-Methoxy-3-methyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1]

The 7-Methoxy-3-methyl-1,2-benzisoxazole scaffold is a privileged pharmacophore, serving as a critical intermediate in the synthesis of atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide analogues). While the core is robust, selective alkylation presents a mechanistic dichotomy:

  • Lateral C-Alkylation (C3-Methyl): The C3-methyl protons are vinylogously benzylic and possess a pKa ~25–28. They are kinetically accessible via strong bases (LDA,

    
    -BuLi), allowing for carbon chain extension. However, the 7-methoxy  group acts as a Directed Ortho Metalation (DoM) director, potentially diverting lithiation to the C6 position.
    
  • N-Alkylation (Ring Nitrogen): The isoxazole nitrogen is weakly nucleophilic due to the electron-withdrawing nature of the adjacent oxygen and the aromatic system. Alkylation here requires potent electrophiles (Meerwein salts, Triflates) and yields benzisoxazolium salts , which are potent electrophiles themselves, often leading to ring-opening or rearrangement.

This guide provides three validated protocols to navigate these pathways selectively.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental approach for your target modification.

AlkylationLogic Start Target Modification Decision1 Where do you want to alkylate? Start->Decision1 PathA C3-Methyl Group (Chain Extension) Decision1->PathA Extend Carbon Skeleton PathB Nitrogen Atom (Salt Formation/Activation) Decision1->PathB Quaternize Nitrogen Decision2 Functional Group Tolerance? PathA->Decision2 Method3 Protocol 3: Meerwein Alkylation (N-Alkylation) Best for: Creating reactive salts PathB->Method3 Method1 Protocol 1: Lateral Lithiation (Direct C-Alkylation) Best for: Simple alkyl halides, Aldehydes Decision2->Method1 High Tolerance / Lab Scale Method2 Protocol 2: Radical Bromination + Substitution (Indirect C-Alkylation) Best for: Amines, Sulfonamides (Scale-up) Decision2->Method2 Robust / Process Scale

Caption: Strategic decision tree for alkylation of this compound.

Protocol 1: Lateral C-Alkylation via Lithiation

Objective: Direct attachment of an alkyl group to the C3-methyl position. Mechanism: Deprotonation of the C3-methyl group creates a resonance-stabilized aza-allyl anion. Critical Control: The 7-methoxy group can direct lithiation to C6 (DoM). To prevent this, Lithium Diisopropylamide (LDA) is used instead of


-BuLi. The bulky amide base favors the sterically accessible methyl protons over the crowded C6 position, and low temperature (-78°C) favors the kinetic product.
Materials
  • Substrate: this compound (1.0 equiv)

  • Base: LDA (1.1 equiv, prepared fresh or commercial 2.0 M solution)

  • Electrophile: Alkyl Halide (e.g., MeI, BnBr) or Carbonyl (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

  • Quench: Sat.

    
    , 
    
    
    
    [1][2][3]
Step-by-Step Procedure
  • Base Preparation: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and diisopropylamine (1.2 equiv). Cool to -78°C (dry ice/acetone bath). Dropwise add

    
    -BuLi (1.1 equiv) and stir for 30 mins to generate LDA.
    
  • Substrate Addition: Dissolve this compound in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C over 15 minutes.

    • Observation: The solution often turns deep yellow/orange, indicating anion formation.

    • Time: Stir at -78°C for 45–60 minutes. Do not warm , or ring fragmentation/isomerization to 2-hydroxybenzonitrile may occur.

  • Alkylation: Add the electrophile (neat or in THF) dropwise.

    • Rate: Slow addition prevents local exotherms.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour.

  • Quench & Workup: Quench with saturated

    
     solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Yield Expectation: 60–85% depending on electrophile efficiency.

Protocol 2: Indirect C-Alkylation (Radical Bromination)

Objective: Functionalization of the C3-methyl group with nucleophiles (e.g., amines) that cannot be introduced via lithiation. This is the industry-standard route for synthesizing Risperidone-like intermediates.

Materials
  • Substrate: this compound

  • Reagent: N-Bromosuccinimide (NBS, 1.05 equiv)

  • Initiator: AIBN or Benzoyl Peroxide (0.05 equiv)

  • Solvent:

    
     or Chlorobenzene (reflux)
    
Step-by-Step Procedure
  • Bromination: Dissolve substrate in

    
     (0.2 M). Add NBS and AIBN.
    
  • Reflux: Heat to reflux (77°C) for 4–6 hours. Monitor by TLC for disappearance of starting material.

    • Note: The 7-methoxy group activates the ring, so avoid excess NBS to prevent ring bromination.

  • Filtration: Cool to 0°C to precipitate succinimide. Filter and concentrate the filtrate to obtain crude 3-(bromomethyl)-7-methoxy-1,2-benzisoxazole .

    • Stability Warning: Benzylic bromides are lachrymators and skin irritants. Handle in a fume hood.

  • Nucleophilic Substitution: Dissolve the crude bromide in acetonitrile. Add the nucleophile (e.g., 4-piperidinyl-methanone derivatives) and a base (

    
    , 2.0 equiv).[4]
    
  • Heating: Heat to 60–80°C for 12 hours.

  • Workup: Standard aqueous extraction and recrystallization (often from ethanol).

Protocol 3: N-Alkylation (Benzisoxazolium Salt Formation)

Objective: Quaternization of the nitrogen to activate the ring for opening or to create ionic liquid precursors. Challenge: The N2 nitrogen is non-basic. Alkyl halides (MeI) often require sealed tubes and high heat, which degrades the scaffold. Solution: Use Meerwein’s Salt (


) or Methyl Triflate  (MeOTf) for mild, rapid alkylation.
Materials
  • Substrate: this compound

  • Reagent: Trimethyloxonium tetrafluoroborate (

    
    ) (1.1 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure
  • Setup: In a glovebox or under strict

    
     atmosphere, dissolve the substrate in dry DCM.
    
  • Addition: Add solid

    
     in one portion at room temperature.
    
  • Reaction: Stir at ambient temperature for 12–24 hours.

    • Observation: The product (benzisoxazolium salt) usually precipitates out of the DCM solution as a white/off-white solid.

  • Isolation: Dilute with anhydrous diethyl ether (

    
    ) to complete precipitation. Filter the solid under 
    
    
    
    .
  • Storage: Store in a desiccator at -20°C. These salts are hygroscopic and prone to hydrolysis (ring opening to salicylamides).

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Competing DoM at C6 (due to 7-OMe).Switch from

-BuLi to LDA or LiTMP (steric bulk prevents ortho-attack). Ensure T < -70°C.
Ring Opening (Protocol 1) Temperature too high during lithiation.Keep reaction at -78°C. Quench cold if the electrophile is reactive enough.
Over-Bromination (Protocol 2) Excess NBS or too long reflux.Stop reaction at 90% conversion. Use stoichiometric NBS.
No Reaction (Protocol 3) Electrophile too weak (e.g., MeI).Switch to Methyl Triflate or Meerwein's Salt .
Hydrolysis of Salt (Protocol 3) Moisture ingress.Use Schlenk line techniques; filter under inert gas.

References

  • Oliver, J. E., Waters, R. M., & Lusby, W. R. (1990). Alkylation and rearrangement of lithiated 3-methyl-1,2-benzisoxazoles. The Journal of Organic Chemistry, 55(15), 4706-4711.

  • Uno, H., et al. (1976). Studies on 3-substituted 1,2-benzisoxazole derivatives.[5][2][6][7][8] Synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. Journal of Medicinal Chemistry, 19(4).

  • Shioiri, T. (1979). Lateral Lithiation of Heterocycles. In Organic Reactions (Vol 26). Wiley.

  • Palermo, M. G. (2015).[5] Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences.

Sources

Optimal solvent systems for dissolving 7-Methoxy-3-methyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Solvent Systems for 7-Methoxy-3-methyl-1,2-benzisoxazole

Executive Summary

This compound (often referred to as the "Benzisoxazole Core" in Paliperidone/Risperidone synthesis) is a critical intermediate. Its purity directly impacts the yield and quality of subsequent N-alkylation steps involved in the production of atypical antipsychotics.

This guide addresses the physicochemical challenges associated with this compound—specifically its lipophilic ether nature and tendency to oil out during purification. We define optimal solvent systems for reaction media , liquid-liquid extraction , and recrystallization , providing a robust framework for process optimization.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the molecular interaction potential of the target.

PropertyDescriptionImplication for Solvent Selection
Structure Bicyclic heterocycle with a methoxy ether and methyl group.[1]Moderate lipophilicity; lacks strong H-bond donors.
Polarity Low-to-Medium.Soluble in aprotic polar solvents (DMF, DMSO) and chlorinated solvents (DCM).
Water Solubility Negligible (< 0.1 mg/mL).Water is an excellent anti-solvent for precipitation.
Thermal Behavior Solid (MP est. 45–70°C range depending on purity).Low melting point requires careful temperature control during crystallization to avoid "oiling out" (liquid-liquid phase separation).

Recommended Solvent Systems by Application

A. Reaction Media (Synthesis)

For the formation of the benzisoxazole ring or subsequent alkylation (e.g., with piperidine derivatives):

  • Primary Recommendation: N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc).

    • Why: High dielectric constant promotes nucleophilic substitution reactions (SN2) often used to couple this core. It solubilizes inorganic bases (like

      
      ) effectively.
      
  • Secondary Recommendation: Acetonitrile (MeCN).

    • Why: Easier to remove than DMF (lower boiling point) and suitable for reflux conditions.

B. Work-up & Extraction
  • System: Dichloromethane (DCM) / Water.

    • Protocol: The compound partitions strongly into DCM. The high density of DCM allows for easy bottom-layer drainage, separating the product from inorganic salts and polar byproducts in the aqueous phase.

C. Purification (Recrystallization)
  • System 1: Isopropyl Alcohol (IPA) – The Robust Choice.

    • Mechanism:[2][3][4] High solubility at reflux (

      
      C) and significantly reduced solubility at 
      
      
      
      C.
  • System 2: Methanol/Water (90:10) – The High-Purity Choice.

    • Mechanism:[2][3][4] Water acts as an anti-solvent. This binary system is tunable; increasing water content forces precipitation if yield is low.

Experimental Protocols

Protocol A: Rapid Solubility Screening

Objective: To empirically determine the saturation limit.

  • Weigh 100 mg of this compound into a 4 mL vial.

  • Add solvent in 100 µL increments at room temperature (

    
    C).
    
  • Vortex for 30 seconds after each addition.

  • Record volume required for complete dissolution.

  • If insoluble > 1 mL (10 vol), heat to boiling. If soluble, record as "Temperature Dependent" (Ideal for crystallization).

Protocol B: Recrystallization via Anti-Solvent Addition

Objective: Purification from crude reaction mixture.

  • Dissolution: Dissolve crude solid in minimal Methanol at

    
    C. (Approx. 3-5 volumes).
    
  • Filtration: Perform hot filtration to remove inorganic salts (e.g., residual

    
    ).
    
  • Nucleation: Slowly add Water (anti-solvent) dropwise to the hot solution until a persistent turbidity (cloudiness) is observed.

  • Re-solubilization: Add a few drops of Methanol to clear the solution.

  • Cooling: Allow the solution to cool slowly to Room Temperature (

    
    C) with gentle stirring.
    
  • Crystallization: Cool further to

    
    C for 2 hours.
    
  • Isolation: Filter the white/off-white crystals and wash with cold Methanol/Water (50:50).

Process Visualization

Figure 1: Solvent Selection Decision Tree

This logic flow ensures the correct solvent is chosen based on the specific process goal (Reaction vs. Purification).

SolventSelection Start Start: Define Process Goal Goal Is the goal Reaction or Purification? Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification / Crystallization Goal->Purification Work-up TempReq High Temp (>80°C) Required? Reaction->TempReq DMF Select DMF or DMAc (High boiling, dissolves bases) TempReq->DMF Yes MeCN Select Acetonitrile (Easier removal, reflux ~82°C) TempReq->MeCN No SolubilityCheck Is it soluble in Alcohol? Purification->SolubilityCheck IPA Use Isopropyl Alcohol (IPA) (Cooling Crystallization) SolubilityCheck->IPA High Solubility (Hot) Binary Use MeOH / Water (Anti-solvent Precipitation) SolubilityCheck->Binary Very High Solubility

Caption: Decision matrix for selecting solvent systems based on thermal requirements and solubility profiles.

Figure 2: Purification Workflow

A step-by-step visualization of the recrystallization logic to avoid "oiling out."

PurificationFlow Step1 Dissolve Crude in Hot Methanol Step2 Hot Filtration (Remove Salts) Step1->Step2 Step3 Add Water (Anti-Solvent) Step2->Step3 Step4 Cool to 25°C (Slowly) Step3->Step4 Step5 Chill to 0°C (Maximize Yield) Step4->Step5

Caption: Optimized workflow for the recrystallization of this compound.

References

  • Janssen Pharmaceutica N.V. (1992).[5] 3-piperidinyl-1,2-benzisoxazoles.[3][5][6][7][8] US Patent 5,158,952.[5][9] Link

  • BenchChem. (2025). Solubility Profile of Benzisoxazole Derivatives. Link

  • European Patent Office. (2010). Process for the synthesis of paliperidone. EP 2321311 B1.[9] Link

  • Cayman Chemical. (2022). Product Information: Benzisoxazole Derivatives. Link

Sources

Application Notes and Protocols for the Scalable Production of 7-Methoxy-3-methyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide to the scalable synthesis of 7-Methoxy-3-methyl-1,2-benzisoxazole, a key building block in medicinal chemistry. The protocols and methodologies outlined herein are designed to be robust, reproducible, and adaptable for large-scale production environments. We will delve into the chemical principles underpinning the synthetic strategy, offering insights into reaction optimization, process safety, and analytical quality control.

Introduction and Strategic Overview

This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of therapeutic agents, making its efficient and scalable production a topic of significant interest in the pharmaceutical industry. The most common and industrially viable route to this and similar 3-substituted 1,2-benzisoxazoles proceeds through a two-step sequence starting from the corresponding o-hydroxyacetophenone.

This strategy involves:

  • Oximation: The conversion of 2-hydroxy-3-methoxyacetophenone to its corresponding oxime.

  • Cyclization: An intramolecular cyclization of the oxime to form the desired 1,2-benzisoxazole ring system.

This approach is favored for its atom economy, relatively mild conditions, and the ready availability of starting materials.

Synthetic Workflow and Mechanistic Insights

The overall synthetic pathway is depicted below. The key transformation is the intramolecular cyclization of the oxime intermediate, which proceeds via an acid-catalyzed dehydration mechanism.

Synthetic_Workflow cluster_0 Step 1: Oximation cluster_1 Step 2: Cyclization cluster_2 Purification & Analysis Start 2-Hydroxy-3-methoxyacetophenone Oxime 2-Hydroxy-3-methoxyacetophenone oxime Start->Oxime Hydroxylamine Hydrochloride, Sodium Acetate, Ethanol/Water Final_Product This compound Oxime->Final_Product Acid Catalyst (e.g., HCl), Heating Purification Recrystallization Final_Product->Purification Analysis HPLC, GC, NMR, MS Purification->Analysis Cyclization_Mechanism Oxime Oxime Intermediate Protonated_Oxime Protonated Oxime Oxime->Protonated_Oxime + H+ Carbocation Intermediate Protonated_Oxime->Carbocation - H2O Cyclized Cyclized Intermediate Carbocation->Cyclized Intramolecular nucleophilic attack Product This compound Cyclized->Product - H+

Figure 2: Simplified mechanism of the acid-catalyzed cyclization.

Understanding this mechanism is crucial for process optimization. The reaction is driven by the formation of a stable aromatic heterocyclic system. The choice of acid catalyst and reaction temperature are critical parameters that influence the reaction rate and the formation of potential byproducts.

Scalable Production Protocols

The following protocols have been developed with scalability and safety as primary considerations. When scaling up chemical reactions, it is imperative to conduct a thorough risk assessment and adhere to all institutional and regulatory safety guidelines. [1][2]

Step 1: Synthesis of 2-Hydroxy-3-methoxyacetophenone Oxime

This procedure details the formation of the oxime intermediate. The use of a buffered system with sodium acetate helps to control the pH of the reaction mixture.

Materials and Equipment:

  • 2-Hydroxy-3-methoxyacetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (anhydrous)

  • Ethanol

  • Deionized water

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Nutsche filter-dryer)

Protocol:

  • Reactor Setup: Equip a clean, dry jacketed reactor with an overhead stirrer, condenser, and a temperature probe.

  • Reagent Charging: Charge the reactor with 2-hydroxy-3-methoxyacetophenone (1.0 eq).

  • Solvent Addition: Add ethanol and deionized water to the reactor to create a stirrable slurry.

  • Hydroxylamine and Base Addition: In a separate vessel, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in deionized water.

  • Reaction: Slowly add the hydroxylamine/sodium acetate solution to the reactor while maintaining a temperature of 20-25 °C. Once the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, or until reaction completion is confirmed by a suitable in-process control (e.g., TLC or HPLC).

  • Crystallization and Isolation: Cool the reaction mixture to 0-5 °C to induce crystallization of the oxime product. The product can be isolated by filtration.

  • Washing and Drying: Wash the filter cake with cold deionized water to remove inorganic salts. Dry the product under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.

Process Optimization and Safety Considerations:

  • The reaction is exothermic; therefore, controlled addition of the hydroxylamine solution is crucial, especially on a large scale. [2]* Monitoring the internal temperature of the reactor is essential to prevent thermal runaway. [1]* Adequate ventilation should be in place to handle any potential off-gassing.

Step 2: Cyclization to this compound

This step involves the acid-catalyzed cyclization of the oxime intermediate. The choice of a suitable solvent and acid is critical for achieving high yield and purity.

Materials and Equipment:

  • 2-Hydroxy-3-methoxyacetophenone oxime

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration and drying equipment

Protocol:

  • Reactor Setup: Charge the reactor with 2-hydroxy-3-methoxyacetophenone oxime (1.0 eq) and ethanol.

  • Acid Addition: Slowly add concentrated hydrochloric acid (catalytic amount) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-82 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC or GC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Slowly add the reaction mixture to a separate vessel containing cold water to precipitate the product.

  • Filtration and Washing: Isolate the crude product by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum.

Causality and Experimental Choices:

  • The use of a catalytic amount of strong acid is sufficient to promote the dehydration and subsequent cyclization.

  • Ethanol is a suitable solvent as it allows for a convenient reflux temperature and dissolves the starting material and intermediate.

  • Precipitation in water is an effective method for initial product isolation and removal of the acid catalyst and other water-soluble impurities.

Purification: Recrystallization

For pharmaceutical applications, high purity is essential. Recrystallization is a robust and scalable method for purifying the final product. [3] Materials and Equipment:

  • Crude this compound

  • Ethanol or a mixture of ethanol and water

  • Crystallization vessel with stirrer and temperature control

  • Filtration and drying equipment

Protocol:

  • Solvent Selection: Determine the optimal solvent or solvent system for recrystallization. Ethanol or an ethanol/water mixture is a good starting point. The ideal solvent should dissolve the compound at elevated temperatures and have low solubility at cooler temperatures. [4]2. Dissolution: In a clean vessel, dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature.

  • Decolorization (Optional): If the solution is colored, treatment with activated carbon may be necessary to remove colored impurities.

  • Crystallization: Slowly cool the solution to induce crystallization. A controlled cooling profile is crucial for obtaining well-formed crystals and high purity.

  • Isolation and Drying: Isolate the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. Quantitative Data Summary:

StepProductTypical YieldPurity (by HPLC)
12-Hydroxy-3-methoxyacetophenone oxime85-95%>98%
2Crude this compound80-90%>95%
3Purified this compound>90% (recrystallization)>99.5%

Analytical Quality Control

Robust analytical methods are essential for ensuring the quality and consistency of the final product. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final product and for in-process control. [5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a typical starting point.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance.

  • Purpose: To quantify the purity of the final product and to detect and quantify any process-related impurities.

Gas Chromatography (GC)

GC is suitable for analyzing the purity of the final product and for detecting volatile impurities. [6]

  • Column: A polar capillary column (e.g., wax-type) is often suitable for this class of compounds.

  • Carrier Gas: Helium or hydrogen.

  • Detector: Flame Ionization Detector (FID).

  • Purpose: To provide an orthogonal purity assessment to HPLC and to analyze for residual solvents.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final product and to identify any structural isomers or impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and to aid in the identification of unknown impurities. [7]

Safety Considerations for Scalable Production

Scaling up chemical syntheses introduces new safety challenges that must be addressed through careful planning and engineering controls. [1][2]

  • Thermal Hazard Assessment: Both the oximation and cyclization steps should be evaluated for their exothermic potential using techniques like reaction calorimetry. This data is crucial for designing adequate cooling systems for large-scale reactors. [8]* Reagent Handling: Handle all chemicals in well-ventilated areas, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pressure Management: The reactor should be equipped with a pressure relief system, especially for reactions that may generate gas.

  • Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to understand their specific hazards and handling requirements. [9]

Conclusion

The synthetic route to this compound via the oximation of 2-hydroxy-3-methoxyacetophenone and subsequent acid-catalyzed cyclization is a robust and scalable process. By understanding the underlying chemical principles and implementing appropriate process controls and safety measures, high-purity material can be consistently produced on a large scale. The protocols and analytical methods described in this document provide a solid foundation for researchers and drug development professionals to successfully implement and optimize the production of this important chemical intermediate.

References

  • University of Rochester. Solvents for Recrystallization. Available at: [Link]

  • Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). International Journal of ChemTech Research, 8(6), 526-534.
  • Stanford University Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link]

  • Best Practices for Working with Chemical Reactions in the Lab. (2025). Lab Safety.
  • Sigma-Aldrich. (2025).
  • H.E.L Group.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183.
  • Recrystallization (chemistry). (n.d.). In Research Starters. EBSCO.
  • MIT OpenCourseWare.
  • Acid-catalyzed cyclotrimerization of acetophenones to 1,3,5-triphenylbenzenes. (2025).
  • Solenis. (2025).
  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2018). Organic Letters, 20(19), 6144–6148.
  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (2012). Der Pharma Chemica, 4(4), 1496-1503.
  • MEGA eG. (2021).
  • Fisher Scientific. (2010).
  • DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. (2021).
  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (2020). Chemistry of Heterocyclic Compounds, 56(1), 2-26.
  • Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. (2007). Pakistan Journal of Scientific and Industrial Research, 50(2), 80-84.
  • Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. (2016). Beilstein Journal of Organic Chemistry, 12, 860-866.
  • Synthesis of C3 substituted-benzisoxazole by a C-O bond with a hydrogen or a methoxy group in C4. (2020).
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (2009). Acta Poloniae Pharmaceutica, 66(3), 223-228.
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent Technologies.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for Benzidine.
  • Anodic Cyclizations to Form Alkaloid Ring Systems and the Role of the Second Oxidation Step. (2024). University of Minnesota.
  • Optimization of the extraction process for the seven bioactive compounds in Yukmijihwang-tang, an herbal formula, using response surface methodology. (2015). Pharmacognosy Magazine, 11(42), 374–380.
  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. (2018).
  • Novel synthesis of benzimidazole, 3,1- benzoxazine, 3-aminoquinazoline and 3-aminothieno[2. (2003). Indian Journal of Chemistry - Section B, 42B(12), 3114-3118.
  • A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis. (2025). Benchchem.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2146.
  • Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. (2009).
  • The Royal Society of Chemistry.
  • Synthesis method of benzoxazole derivatives (21‐40). (2020).
  • Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone. (2007). Pakistan Journal of Scientific and Industrial Research, 50(2), 80-84.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI.
  • Preparation method of 4-hydroxy-3-methoxyacetophenone. (2011).
  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. (2016). European Journal of Medicinal Chemistry, 121, 596-615.21, 596-615.

Sources

Application Note: Nucleophilic Substitution Strategies for 1,2-Benzisoxazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-level technical guidance for researchers working with the benzisoxazole scaffold.

Executive Summary

The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, serving as the core for antipsychotics (Risperidone, Paliperidone) and anticonvulsants (Zonisamide). However, functionalizing this ring system via nucleophilic substitution presents a dichotomy of reactivity:

  • The Benzo-Ring (Positions 4-7): Activated for SNAr by the electron-withdrawing isoxazole moiety.

  • The Isoxazole Ring (Position 3): Highly susceptible to base-mediated ring opening (Kemp Elimination) rather than substitution.

This guide details protocols to navigate this stability-reactivity trade-off, providing optimized conditions for SNAr and transition-metal-catalyzed couplings while avoiding scaffold destruction.

Mechanistic Insight & Reactivity Zones

The Reactivity Dichotomy

Successful functionalization requires identifying the "Zone of Attack." The benzisoxazole ring acts as a strong electron-withdrawing group (EWG), activating the benzene ring for nucleophilic attack, particularly at the para-position relative to the ring nitrogen (C6) and ortho-position (C4).

However, the C3 position is chemically distinct. A leaving group at C3 (e.g., 3-chloro) is prone to substitution, but the basic conditions required often trigger the Kemp Elimination , leading to irreversible ring opening to form salicylonitriles.

Visualization: Reaction Pathways & Decision Tree

The following diagram illustrates the competing pathways and the decision logic for selecting reaction conditions.

Benzisoxazole_Reactivity Start Target: Functionalized Benzisoxazole Zone Identify Leaving Group Position Start->Zone Benzo Benzo-Ring (C4-C7) (e.g., 6-Fluoro) Zone->Benzo Positions 4,5,6,7 C3 Isoxazole Ring (C3) (e.g., 3-Chloro) Zone->C3 Position 3 SnAr_Benzo Standard S_NAr (Mild Base, Heat) Benzo->SnAr_Benzo Activated by Heterocycle Product_Benzo Substituted Product (Ring Intact) SnAr_Benzo->Product_Benzo Base_Choice Base Selection Critical C3->Base_Choice StrongBase Strong Base / High T (e.g., NaOEt, >80°C) Base_Choice->StrongBase Optimized Optimized Conditions (Pd-Cat or Weak Base) Base_Choice->Optimized Prevent Ring Opening Kemp Kemp Elimination (Ring Opening) StrongBase->Kemp Base abstracts C3-H or attacks Ring Cyanophenol o-Cyanophenol (Dead End) Kemp->Cyanophenol Product_C3 3-Substituted Benzisoxazole Optimized->Product_C3

Figure 1: Decision tree for selecting reaction conditions based on the position of the leaving group. Note the high risk of Kemp elimination at the C3 position.

Experimental Protocols

Protocol A: SNAr on the Benzo-Ring (C6-Fluoro Displacement)

Target: Modification of scaffolds like 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole.

Rationale: The 1,2-benzisoxazole ring activates the C6 position (para to the ring nitrogen) similarly to a nitro group. Fluorine is the preferred leaving group due to the high electronegativity accelerating the rate-determining addition step.[1]

Reagents:

  • Substrate: 6-Fluoro-1,2-benzisoxazole derivative (1.0 equiv)

  • Nucleophile: Secondary amine (e.g., Morpholine, N-methylpiperazine) (1.2–1.5 equiv)

  • Base: DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step:

  • Dissolve the 6-fluoro substrate in DMSO (0.2 M concentration).

  • Add the amine nucleophile followed by the base.

  • Temperature Control: Heat to 80–100 °C . Note: Higher temperatures (>120 °C) may degrade the isoxazole ring.

  • Monitor by LCMS. Conversion is typically complete within 4–12 hours.

  • Workup: Dilute with water (5x volume) to precipitate the product or extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMSO.

Protocol B: C3-Functionalization via Palladium Catalysis (Buchwald-Hartwig)

Target: Displacing C3-Chloro/Bromo without Ring Opening.

Rationale: Classical SNAr at C3 often fails due to competing ring opening. Pd-catalyzed amination allows for milder bases and lower temperatures, bypassing the high-energy transition state required for direct displacement.

Reagents:

  • Substrate: 3-Bromo-1,2-benzisoxazole (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP or Xantphos (7.5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) Crucial: Avoid alkoxide bases like NaOtBu which promote Kemp elimination.

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge a reaction vial with the substrate, base, catalyst, and ligand.

  • Evacuate and backfill with Argon (3 cycles).

  • Add the solvent and amine via syringe.

  • Heat to 80 °C for 12–16 hours.

  • Filtration: Filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).

Protocol C: Microwave-Assisted C3-Substitution (Metal-Free)

Target: Rapid library generation for 3-amino derivatives.

Rationale: Microwave irradiation provides rapid heating that can favor the substitution kinetic pathway over the thermodynamic ring-opening pathway, especially when using "solvent-free" conditions on solid support.

Reagents:

  • Substrate: 3-Chloro-1,2-benzisoxazole[2]

  • Nucleophile: Aliphatic amine (excess)

  • Support: Silica Gel (neutral)

Step-by-Step:

  • Adsorb the 3-chloro-1,2-benzisoxazole and amine (2.0 equiv) onto silica gel by dissolving in CH₂Cl₂ and evaporating the solvent.

  • Place the dry silica powder in a microwave vial.

  • Irradiate at 100–120 °C (Power: 100W) for 10–20 minutes.

  • Elute the product from the silica with MeOH/CH₂Cl₂ (1:9).

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Formation of Cyanophenol Kemp Elimination: Base is too strong or temperature too high.Switch from alkoxides (NaOEt) to carbonates (Cs₂CO₃) or organic bases (DIPEA). Lower reaction temperature.
No Reaction (C6-F) Poor Activation: The benzo-ring is not sufficiently electron-deficient.Use a more polar aprotic solvent (DMSO/NMP) to increase nucleophile reactivity. Increase Temp to 110°C.
Low Yield (Pd-Coupling) Catalyst Poisoning: Isoxazole nitrogen coordinating to Pd.Use bidentate ligands with large bite angles (Xantphos, DPEPhos) to prevent catalyst deactivation.
Hydrolysis of C3-Cl Wet Solvents: Water attacking the C3 position.Ensure strictly anhydrous conditions. Use molecular sieves in the reaction mixture.

References

  • Kemp Elimination Mechanism: Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. I. The mechanism of the base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680. Link

  • Synthesis of Risperidone (C6-F reactivity): Janssen, C. G., et al. (1994). Structure-activity relationships of risperidone and its metabolites. Arzneimittelforschung, 44(3), 269-277. Link

  • Pd-Catalyzed Amination of Heterocycles: Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Halides with Ammonium Salts. Organic Letters, 16(17), 4388–4391. Link

  • Microwave Assisted Synthesis: Arava, V. R., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Journal of Chemical and Pharmaceutical Research, 7(9). Link

  • Ring Opening Risks: Boulton, A. J., et al. (1986). Reactivity of 1,2-benzisoxazole 2-oxides. Journal of the Chemical Society, Perkin Transactions 1, 1665-1667. Link

Sources

Application Note: Precision Handling and C3-Alkylation of 7-Methoxy-3-methyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Methoxy-3-methyl-1,2-benzisoxazole (CAS 63978-53-6) is a critical heterocyclic building block, structurally analogous to the core scaffold of antipsychotic therapeutics such as Risperidone, Paliperidone, and Iloperidone. While the 6-fluoro variant is more ubiquitous in commercial drugs, the 7-methoxy derivative serves as a vital intermediate for structure-activity relationship (SAR) studies and next-generation antipsychotic analogs.

The Critical Challenge: The 1,2-benzisoxazole ring system is thermodynamically poised for ring opening. In the presence of moisture and strong bases—conditions typical for C3-methyl functionalization—the isoxazole ring undergoes a rapid Kemp elimination-type degradation , cleaving the N-O bond to yield thermodynamically stable salicylonitriles (2-hydroxybenzonitriles).

This guide provides a rigorous, field-proven protocol for the anhydrous handling and C3-alkylation of this compound, ensuring high fidelity of the heterocycle during synthesis.

Chemical Behavior & Stability Profile

Understanding the "tug-of-war" between the desired deprotonation and the undesired ring cleavage is essential for process control.

The Mechanism of Failure (Moisture Sensitivity)

The C3-methyl group is weakly acidic (


). Functionalization requires a strong base (e.g., LDA, NaH, or KOtBu).
  • Scenario A (Anhydrous): Base removes a proton from the C3-methyl group, forming a resonance-stabilized carbanion which attacks the electrophile.

  • Scenario B (Moisture Present): Water quenches the base, generating Hydroxide (

    
    ). Hydroxide is a hard nucleophile that attacks the C3 position of the imine bond, triggering N-O cleavage.
    
Stability Data Table
ConditionStability RatingObservation/Risk
Solid State (Ambient) HighStable indefinitely if stored dark/dry.
Protics Solvents (Neutral) HighStable in MeOH/EtOH at RT.
Aqueous Acid ModerateHydrolysis possible at high T.
Aqueous Base (pH > 10) Critical Failure Rapid ring opening to 2-hydroxy-3-methoxybenzonitrile.
Strong Base (Anhydrous) HighStable carbanion formation at -78°C to 0°C.

Mechanistic Visualization

The following diagram illustrates the divergent pathways determined by moisture content.

ReactionPathways Start 7-Methoxy-3-methyl- 1,2-benzisoxazole Base Strong Base (LDA/NaH) Start->Base Hydroxide OH- Generated Start->Hydroxide Nucleophilic Attack Anion C3-Carbanion Intermediate Base->Anion Anhydrous (<50 ppm H2O) Moisture Trace H2O Base->Moisture Contamination Product C3-Alkylated Product Anion->Product + Electrophile (R-X) Moisture->Hydroxide RingOpen Ring Opening (Kemp Elimination) Hydroxide->RingOpen Salicyle 2-Hydroxy-3-methoxy- benzonitrile RingOpen->Salicyle Irreversible

Figure 1: Divergent reaction pathways. Green path indicates successful alkylation; Red path indicates moisture-induced degradation.

Protocol: Anhydrous C3-Alkylation

This protocol describes the alkylation of this compound with a generic alkyl halide (R-X), using Lithium Diisopropylamide (LDA) as the base. This method is preferred over NaH for small-scale precision work due to better temperature control.

Reagents & Equipment[1][2]
  • Substrate: this compound (dried in vacuo over

    
     for 4h).
    
  • Base: LDA (2.0 M in THF/heptane/ethylbenzene).

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or passed through activated alumina columns). Water content must be <50 ppm.

  • Atmosphere: High-purity Argon (preferred over

    
     due to density).
    
  • Glassware: Flame-dried Schlenk flask, rubber septa, cannula transfer system.

Step-by-Step Methodology
Step 1: System Preparation
  • Flame-dry a 100 mL two-neck Schlenk flask under vacuum (0.1 mmHg).

  • Backfill with Argon. Repeat this cycle 3 times.

  • Allow the flask to cool to room temperature under a positive pressure of Argon.

Step 2: Solubilization
  • Weigh this compound (1.0 eq) quickly in air (compound is not pyrophoric, just moisture sensitive in reaction) and transfer to the flask.

  • Immediately cycle vacuum/Argon 3 times to remove adsorbed moisture.

  • Add Anhydrous THF (concentration ~0.2 M) via syringe.

  • Cool the solution to -78°C using a dry ice/acetone bath.

Step 3: Deprotonation (The Critical Step)
  • Add LDA (1.1 eq) dropwise via syringe over 10 minutes.

    • Note: The solution typically turns a deep yellow/orange color, indicating the formation of the benzylic anion.

  • Stir at -78°C for 45 minutes.

    • Caution: Do not allow the temperature to rise above -40°C during this phase; the anion is stable, but higher temperatures increase the risk of self-condensation or ring opening if any trace impurities are present.

Step 4: Alkylation
  • Dissolve the Electrophile (1.2 eq) in a minimal amount of anhydrous THF in a separate flame-dried vial.

  • Add the Electrophile solution dropwise to the reaction mixture at -78°C.

  • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

Step 5: Quenching & Workup
  • Quench: Add saturated aqueous

    
     solution (5 mL) carefully at 0°C.
    
    • Why? The reaction is now complete. The acidic quench protonates the alkoxide intermediates and neutralizes excess base without triggering basic hydrolysis of the ring.

  • Extraction: Dilute with EtOAc, wash with water (2x) and Brine (1x).

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Troubleshooting & Quality Control

Diagnostic Signs of Failure
ObservationDiagnosisCorrective Action
Reaction turns dark brown/black Decomposition/PolymerizationCheck solvent dryness. Ensure T < -70°C during base addition.
Yield is low; Starting Material recovered Incomplete DeprotonationLDA may be degraded. Titrate LDA before use.
NMR shows peak at ~115 ppm (CN group) Ring Opening CRITICAL FAILURE. Moisture entered the system. Hydroxide attacked the ring.
NMR shows Phenolic -OH signal Ring Opening Salicylonitrile formed. Re-dry all reagents.
Analytical Validation
  • 1H NMR: Look for the disappearance of the C3-methyl singlet (~2.5-2.6 ppm) and the appearance of the alkyl chain signals.

  • IR Spectroscopy:

    • Intact Ring: C=N stretch around 1610-1630 cm⁻¹.

    • Broken Ring: Sharp C≡N stretch at ~2230 cm⁻¹ (indicates nitrile formation).

Safety & Toxicology

  • Hazard Class: Irritant (Skin/Eye).

  • Specific Hazard: If the ring opens, the resulting salicylonitriles can be toxic and skin-permeable.

  • Handling: Always handle in a fume hood. Wear nitrile gloves.

  • Waste: Dispose of aqueous waste from the quench as basic organic waste, as it may contain phenolic byproducts.

References

  • Synthesis of Risperidone and Analogs

    • Relevant Context: Detailed synthesis of benzisoxazole-based antipsychotics involving C3-alkyl
    • Source: ResearchGate.[1] "An efficient synthesis of risperidone via Stille reaction."

    • URL:[Link]

  • Benzisoxazole Ring Stability

    • Relevant Context: Mechanisms of base-catalyzed ring opening (Kemp elimin
    • Source: Thieme Connect (Science of Synthesis). "Product Class 10: 1,2-Benzisoxazoles."
    • URL:[Link]

  • General Handling of Moisture Sensitive Compounds

    • Relevant Context: Standard Schlenk line techniques required for this protocol.
    • Source: University of Pittsburgh, Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds."
    • URL:[Link]

  • Synthesis of 3-Substituted Benzisoxazoles

    • Relevant Context: Protocols for introducing substituents at the C3 position.[2][3]

    • Source: E-Journals.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 7-Methoxy-3-methyl-1,2-benzisoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Methoxy-3-methyl-1,2-benzisoxazole Synthesis

Executive Summary & Core Chemistry

Welcome to the technical support hub for This compound . This molecule is a critical scaffold, structurally related to the benzisoxazole core found in atypical antipsychotics like Risperidone and Paliperidone.

Unlike the 6-fluoro analogs (often synthesized via


 on difluorobenzenes), the 7-methoxy  variant is typically synthesized via the oxime cyclization route  starting from 2-hydroxy-3-methoxyacetophenone.[1]

The Central Challenge: The 7-methoxy group exerts a dual effect:

  • Electronic: It increases the nucleophilicity of the phenolic oxygen (good for cyclization).[1]

  • Steric: Being ortho to the phenol, it creates steric bulk that can hinder the necessary orbital overlap for the N-O bond formation, often favoring the competing Beckmann Rearrangement which leads to the thermodynamically stable (but unwanted) benzoxazole byproduct.[1]

Reaction Pathway & Mechanism (Visualization)

The following diagram illustrates the "Happy Path" (Target Synthesis) versus the "Sad Path" (Beckmann Rearrangement).

Benzisoxazole_Synthesis Start 2-Hydroxy-3-methoxy acetophenone Oxime Oxime Intermediate (Z/E Mixture) Start->Oxime NH2OH·HCl Base Acetylated O-Acetyl Oxime (Activated) Oxime->Acetylated Ac2O / Pyridine < 20°C Target 7-Methoxy-3-methyl- 1,2-benzisoxazole Acetylated->Target Base (NaOAc/Na2CO3) Cyclization (N-O Bond) Byproduct Benzoxazole Derivative (Beckmann Product) Acetylated->Byproduct High Temp / Acidic Rearrangement

Caption: Figure 1. The kinetic competition between 1,2-benzisoxazole cyclization (green path) and Beckmann rearrangement (red path).[1]

Optimized Experimental Protocol

This protocol is designed to minimize the Beckmann rearrangement by strictly controlling temperature and pH during the activation step.[1]

Phase 1: High-Fidelity Oximation

Goal: Maximize conversion to the oxime while preventing degradation.[1]

  • Reagents: Dissolve 2-hydroxy-3-methoxyacetophenone (1.0 eq) in Ethanol (5 vol).

  • Addition: Add Hydroxylamine Hydrochloride (

    
    ) (1.5 eq).
    
  • Buffering: Add Sodium Acetate (

    
    ) (2.0 eq) dissolved in minimum water.
    
    • Note: Avoid strong bases like NaOH here; high pH can cause ring darkening/oxidation of the electron-rich phenol.[1]

  • Reaction: Reflux for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Cool to room temperature. Pour into ice water. The oxime should precipitate.[1] Filter and dry.[1][2]

    • Checkpoint: If the solid is oily, recrystallize from EtOH/Water.[1] Do not proceed with oil.

Phase 2: Cyclization (The Critical Step)

Goal: Promote N-O bond formation over C-C migration.[1]

  • Activation: Dissolve the dried Oxime (1.0 eq) in Acetic Anhydride (

    
    ) (3.0 eq).
    
    • Critical: Add the oxime to the anhydride slowly at 0°C .

  • Catalyst: Add anhydrous Sodium Acetate (

    
    ) (2.0 eq).
    
    • Why NaOAc? Pyridine is often used, but NaOAc is milder and reduces the risk of thermal runaway which triggers the Beckmann rearrangement.[1]

  • Temperature Ramp: Stir at 0°C for 1 hour, then allow to warm to room temperature only.

    • Warning:DO NOT REFLUX initially. Heat is the primary trigger for the rearrangement byproduct.[1]

  • Completion: Heat to 60°C only after TLC shows consumption of the starting oxime acetate (usually 2-3 hours at RT). This final heat ensures ring closure.[1]

  • Quench: Pour mixture into ice-cold water. Stir vigorously for 1 hour to hydrolyze excess acetic anhydride.

  • Isolation: Filter the precipitate. Wash with 5%

    
     to remove acid traces.[1]
    

Troubleshooting Guide (Q&A)

Q1: I am getting a "dark tar" instead of a solid precipitate during cyclization. What went wrong?

Diagnosis: Uncontrolled exotherm or Beckmann Rearrangement.[1] The Science: The acetylation of the oxime is exothermic.[1] If the temperature spikes >40°C during the addition of acetic anhydride, the activated oxime undergoes a Beckmann rearrangement to form N-acetyl-2-hydroxy-3-methoxy-anilide, which often polymerizes or oils out as a dark tar.[1] Solution:

  • Chill the acetic anhydride to -5°C before adding the oxime.

  • Switch from bulk addition to portion-wise addition.

  • Ensure your oxime from Step 1 is completely dry; water reacts violently with

    
    , causing heat spikes.[1]
    
Q2: My yield is stuck at 40-50%. HPLC shows a large peak with a similar retention time.

Diagnosis: Formation of the Benzoxazole isomer.[1] The Science: The benzisoxazole (target) and benzoxazole (byproduct) are structural isomers.[1] The benzoxazole forms if the E-isomer of the oxime rearranges before it can cyclize.[1] Solution:

  • Isomer Enrichment: The cyclization requires the Z-oxime geometry (OH close to the phenyl ring).[1] Refluxing the oxime in ethanol with a catalytic amount of acid (HCl) before the acetylation step can help equilibrate the mixture toward the reactive isomer.[1]

  • Solvent Switch: Try performing the cyclization in DMF using

    
      (2.0 eq) instead of Acetic Anhydride. This "base-mediated" route avoids the O-acetylation intermediate entirely, forcing the direct nucleophilic attack of the phenolate on the oxime nitrogen.[1]
    
Q3: The product melts at a lower temperature than reported (Reported: ~60-65°C).

Diagnosis: Contamination with the O-acetyl intermediate. The Science: Sometimes the phenolic acetate hydrolyzes, but the ring doesn't close, or the O-acetyl group on the phenol remains.[1] Solution:

  • Increase the final "cooking" time at 60°C in Phase 2.

  • During workup, ensure the pH is adjusted to >9 using NaOH for 30 minutes to hydrolyze any remaining esters, then re-acidify/filter.[1]

Data & Specifications

ParameterSpecificationOptimization Target
Appearance Off-white to pale yellow solidWhite crystalline solid
Melting Point 94–96°C (General Benzisoxazoles)Verify specific MP for 7-OMe analog
HPLC Purity >95%>98%
Major Impurity Benzoxazole derivative< 1.0%
Water Content < 0.5%< 0.1% (Critical for Step 2)

Troubleshooting Logic Tree

Troubleshooting Issue Start: Identify Issue LowYield Issue: Low Yield (<50%) Issue->LowYield Impurity Issue: High Impurity Issue->Impurity CheckTLC Check TLC of Step 1 (Oximation) LowYield->CheckTLC Incomplete Starting Material Remains CheckTLC->Incomplete CleanOxime Oxime is Clean CheckTLC->CleanOxime Action1 Increase NH2OH·HCl to 2.0eq Check pH (must be ~5-6) Incomplete->Action1 CheckTemp Check Cyclization Temp CleanOxime->CheckTemp HighTemp Temp > 60°C used? CheckTemp->HighTemp Beckmann Beckmann Rearrangement (Benzoxazole formed) HighTemp->Beckmann Action2 RESTART: Keep Temp < 20°C during Ac2O addition Beckmann->Action2

Caption: Figure 2. Decision matrix for diagnosing yield failures in benzisoxazole synthesis.

References

  • Synthesis of 1,2-Benzisoxazoles: Review of synthetic methods including the reaction of 2-hydroxyacetophenone oximes with acetic anhydride.

    • Source: Beilstein Journal of Organic Chemistry
    • [1]

  • Beckmann Rearrangement Side Reactions: Mechanistic insight into the competition between cycliz

    • Source: Chemistry Steps / Advanced Organic Chemistry
  • Industrial Process for Risperidone Intermediates : Patent literature describing the optimization of benzisoxazole rings using phase transfer catalysts and base selection.[1]

    • Source: Google Patents (US Patent)[1]

  • Electronic Effects in Benzisoxazole Synthesis : Study on how electron-donating groups (like methoxy) influence cyclization yields.[1]

    • Source: N

Sources

Technical Support Center: Purification of 7-Methoxy-3-methyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This is Senior Application Scientist Dr. Aris Thorne from the Technical Support Division. Below is the comprehensive troubleshooting and purification guide for 7-Methoxy-3-methyl-1,2-benzisoxazole (CAS: 145508-91-4) .

This guide is structured to address the specific physicochemical challenges of the 7-methoxy-benzisoxazole scaffold, particularly its tendency to oil out during crystallization and its sensitivity to ring-opening under vigorous basic conditions.

Quick Reference Data
PropertySpecification / Note
CAS Number 145508-91-4
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Predicted MP 65–85°C (Estimate based on 6-methoxy analog data [1])
Solubility Profile Soluble in DCM, EtOAc, Methanol; Poor in Water, Hexanes.[1][2]
Key Impurities 2-Hydroxy-3-methoxyacetophenone (hydrolysis), Oxime precursor, Beckmann rearrangement byproducts.[2]

Module 1: Initial Assessment & Characterization

Q: My crude material is a dark, sticky solid. Is this normal?

A: Yes, this is typical for benzisoxazoles synthesized via oxime cyclization.[2] The dark color usually comes from oxidative degradation of phenolic impurities (e.g., unreacted 2-hydroxy-3-methoxyacetophenone) or traces of pyridine/base used in cyclization.

  • Action: Do not proceed directly to large-scale crystallization. Perform a solubility check and a TLC screen (Hexane:EtOAc 8:2) to determine if the "stickiness" is due to solvent entrapment or significant oily impurities.

Q: How do I determine if my major impurity is unreacted oxime or the hydrolyzed ketone?

A: Use 1H-NMR or HPLC .[2]

  • The Ketone (Hydrolysis Product): Look for a sharp singlet acetyl methyl group around 2.6–2.7 ppm and a downfield phenolic -OH signal (>11 ppm).

  • The Oxime (Starting Material): Look for a broad singlet (N-OH) around 8–10 ppm and the methyl group slightly upfield from the ketone.

  • The Product (Benzisoxazole): The methyl group at the 3-position typically appears around 2.5–2.6 ppm , and crucially, there is no exchangeable proton (no OH/NH signal).

Module 2: Crystallization Strategies (Primary Method)

Q: Which solvent system is recommended for the 7-methoxy derivative?

A: The 7-methoxy group adds electron density, slightly increasing solubility in polar organic solvents compared to the unsubstituted parent. We recommend a Binary Solvent System rather than a single solvent to control the saturation point.[2]

Recommended Protocol: Displacement Crystallization [2]

  • Dissolution: Dissolve crude solid in the minimum amount of warm Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 3-5 mL per gram).

    • Note: Do not boil DCM; use gentle warming (30°C).[2]

  • Filtration: Filter the warm solution through a pad of Celite to remove inorganic salts (e.g., NaOAc, KCl) trapped in the matrix.

  • Precipitation: While stirring, slowly add n-Hexane or Heptane dropwise until a persistent turbidity (cloudiness) appears.[2]

  • Cooling: Stop stirring and let the flask stand at room temperature for 1 hour, then move to 4°C.

Q: The product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound phase-separates as a liquid before it can organize into a crystal lattice.[2] This is common with low-melting benzisoxazoles.[2]

  • Immediate Fix: Re-heat the mixture until the oil dissolves (add a small amount of the good solvent, e.g., EtOAc, if needed).[2]

  • Seeding: Add a seed crystal of pure material at the saturation point.[2] If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.[2]

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate. Rapid thermal shock promotes oiling.[2]

Module 3: Advanced Purification (Chromatography)

Q: Crystallization failed to remove the oxime impurity. What are the Flash Chromatography conditions?

A: Oximes are often more polar than the benzisoxazole product due to the H-bond donor (OH) capability.

  • Stationary Phase: Silica Gel (230-400 mesh).[2]

  • Mobile Phase: Gradient elution from 100% Hexane to 90:10 Hexane:EtOAc .

    • The benzisoxazole (less polar) usually elutes first.

    • The oxime and ketone impurities elute later.

  • Loading: Dissolve the crude in a minimum volume of DCM. Do not use Methanol for loading, as it may broaden the bands.[2]

Q: Can I use acid-base extraction?

A: Yes, but with caution. The 1,2-benzisoxazole ring is generally stable to dilute acid/base, but the impurities are phenolic.[2]

  • Dissolve crude in EtOAc.[2]

  • Wash with cold 1M NaOH (rapidly).

    • Mechanism:[2][3][4] This deprotonates the unreacted phenol (ketone/oxime), pulling it into the aqueous layer.

    • Risk:[2][5] Prolonged exposure to strong base or heat can degrade the benzisoxazole ring into a salicylate nitrile (Kemp elimination type mechanism) [2].

  • Separate layers immediately and wash the organic layer with brine, then dry over Na₂SO₄.[2]

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying crude this compound.

PurificationStrategy Start Crude this compound Analyze 1. Analyze Purity (TLC/NMR) Identify Main Impurity Start->Analyze Phenolic Impurity: Phenolic/Oxime (Acidic Protons) Analyze->Phenolic High Phenol Content NonPolar Impurity: Non-polar/Tars Analyze->NonPolar Low Phenol Content Wash Cold NaOH Wash (Rapid) Remove Phenols Phenolic->Wash Cryst Crystallization Solvent: EtOAc/Hexane NonPolar->Cryst Wash->Cryst CheckOil Did it Oil Out? Cryst->CheckOil Reheat Re-heat & Seed Add more EtOAc CheckOil->Reheat Yes Filter Isolate Crystals CheckOil->Filter No Reheat->CheckOil CheckPurity Purity > 98%? Filter->CheckPurity Check Purity Column Flash Chromatography Hexane -> 10% EtOAc CheckPurity->Column No Final Pure Product Store < 25°C CheckPurity->Final Yes

Caption: Decision tree for purification, prioritizing chemical washing for phenolic impurities followed by crystallization.

Module 5: Stability & Storage

Q: Are there specific stability concerns during drying?

A:

  • Thermal Instability: Benzisoxazoles can undergo ring rearrangement to benzoxazoles or ring cleavage at high temperatures (>100°C).[2]

    • Recommendation: Dry in a vacuum oven at 40–45°C maximum .

  • Light Sensitivity: The 7-methoxy group activates the ring, making it potentially susceptible to photo-oxidation over long periods.[2] Store in amber vials.

Summary of Impurity Removal
Impurity TypeOriginRemoval Strategy
Phenolic Ketone Hydrolysis of starting materialCold NaOH Wash (pKa ~10 vs Product pKa >20)
Oxime Unreacted intermediateFlash Chromatography (More polar than product)
Inorganic Salts Cyclization reagents (NaOAc, KCl)Filtration of organic solution through Celite
Colored Tars Polymerization/OxidationActivated Carbon treatment in hot EtOAc
References
  • Thieme Chemistry.[2][6] (2002).[2] Product Class 10: 1,2-Benzisoxazoles and Related Compounds.[2] Science of Synthesis. Link

  • Kemp, D. S., & Casey, M. L. (1973).[2] The Kemp Elimination. Journal of Organic Chemistry. (Mechanistic context for base sensitivity of benzisoxazoles).

  • PubChem.[2] (n.d.). Compound Summary: 1,2-Benzisoxazole derivatives. Link

  • ChemSrc. (2025).[2] this compound CAS 145508-91-4. Link

Sources

Resolving solubility issues of 7-Methoxy-3-methyl-1,2-benzisoxazole in methanol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for resolving solubility challenges with 7-Methoxy-3-methyl-1,2-benzisoxazole in methanol. As Senior Application Scientists, we understand that seamless integration of compounds into experimental workflows is paramount. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Technical Support Center: this compound

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm having difficulty dissolving this compound in methanol at my target concentration. The powder is just sitting at the bottom. What are the initial steps I should take?

Answer:

This is a common initial challenge, often rooted in the kinetics of dissolution. Before moving to more complex methods, it's crucial to ensure the fundamental conditions are optimized. The dissolution process involves overcoming the crystal lattice energy of the solute and forming favorable interactions with the solvent.[1]

Here are the immediate troubleshooting steps:

  • Ensure Purity and Dryness: Verify the purity of both your compound and the methanol. Contaminants or residual water in the solvent can alter its polarity and solvation capacity.

  • Increase Mechanical Agitation: Simple inversion or magnetic stirring may not provide enough energy. Vigorously vortex the mixture for 1-2 minutes. This increases the interaction between the solvent and the surface of the solute particles.

  • Apply Gentle, Controlled Heat: Increasing the temperature enhances the kinetic energy of the system, which can significantly improve the rate and extent of dissolution.[2]

    • Protocol: Place your vial in a water bath or on a heating block set to a low temperature (e.g., 30-40°C). Methanol has a boiling point of approximately 65°C and a low flash point, so avoid aggressive heating or open flames.[3][4] Continue stirring or vortexing intermittently. Many compounds that are sparingly soluble at room temperature will dissolve with gentle warming.[5]

This initial troubleshooting workflow is summarized in the diagram below.

G cluster_0 Initial Troubleshooting Workflow start Problem: Compound is insoluble in Methanol at Room Temperature step1 Increase Mechanical Agitation (Vortex for 1-2 mins) start->step1 step2 Apply Gentle, Controlled Heat (30-40°C) step1->step2 step3 Observe for Dissolution step2->step3 end_s Solution Achieved step3->end_s Yes end_f Proceed to Advanced Techniques step3->end_f No

A simple workflow for initial solubility troubleshooting.

Question 2: Gentle heating helped, but isn't sufficient, or I need to avoid heating my sample. What is the next logical step?

Answer:

When thermal energy is insufficient or undesirable, applying mechanical energy via sonication is an excellent alternative. Ultrasonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles in the liquid.[6] This process generates intense, localized energy, creating microjets and shockwaves that break apart solute agglomerates and accelerate the dissolution process.[7]

Experimental Protocol: Ultrasonic Dissolution

  • Preparation: Place your sealed vial containing the compound and methanol into a bath sonicator. Ensure the water level in the sonicator covers the solvent level in your vial.

  • Sonication: Turn on the sonicator. A typical cycle might be 5-15 minutes.

  • Monitoring: Periodically check the sample. You may notice the solution becoming clearer. Sonication can gently warm the sample, which also aids dissolution.[8]

  • Evaluation: After the cycle, visually inspect for complete dissolution. If undissolved material remains, you can attempt another sonication cycle.

Ultrasonication is a powerful technique for dispersing particles and can significantly speed up dissolving processes that would otherwise be very slow.[9][10]

Question 3: My compound still won't dissolve completely. Should I consider using a different solvent?

Answer:

Before abandoning methanol, which may be required for your experimental system, you should explore co-solvency . This technique involves adding a small amount of a secondary, miscible solvent to the primary solvent to modify its overall polarity.[11] For a moderately polar solvent like methanol, adding a more powerful, polar aprotic co-solvent can often enhance the solubility of poorly soluble organic molecules.[12]

The mechanism involves the co-solvent reducing the interfacial tension between the primary solvent and the solute, effectively making the solvent environment more favorable for the solute.[1]

Recommended Co-solvents for Methanol:

Co-SolventTypeKey AdvantagesTypical Starting % (v/v)
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solubilizing power for a wide range of compounds; low toxicity.[12]1-10%
N,N-Dimethylformamide (DMF) Polar AproticStrong solvent, similar to DMSO.1-10%
Tetrahydrofuran (THF) Less PolarCan be effective for less polar compounds.1-10%

Protocol for Co-Solvent Testing:

  • Prepare a slurry of your compound in methanol.

  • Add the co-solvent (e.g., DMSO) dropwise while vortexing.

  • Start with a very small volume (e.g., 1% of the total volume) and incrementally increase it. Often, only a small percentage of co-solvent is needed to achieve full dissolution.

G cluster_0 Co-Solvency Mechanism Solute Solute (7-Methoxy-3-methyl -1,2-benzisoxazole) Methanol Methanol (Primary Solvent) Solute->Methanol Poor Interaction CoSolvent Co-Solvent (e.g., DMSO) Solute->CoSolvent Strong Interaction CoSolvent->Methanol Strong Interaction (Miscible)

Co-solvents bridge the interaction gap between solute and solvent.

Question 4: Are there any chemical modifications I can make in-situ to improve solubility?

Answer:

Yes, for compounds with ionizable functional groups, adjusting the pH of the solution is a powerful strategy. The 1,2-benzisoxazole scaffold contains a weakly basic nitrogen atom.[13] By adding a small amount of a suitable acid, you can protonate this nitrogen, forming a salt. Salts of organic compounds are generally much more soluble in polar solvents like methanol than their neutral counterparts.[14]

This principle is governed by Le Châtelier's Principle; by reacting one of the dissolved ions (in this case, the benzisoxazole), you shift the dissolution equilibrium towards the dissolved state.[15][16]

Protocol for pH Adjustment:

  • Acid Selection: Choose a suitable acid. For many applications, a dilute solution of hydrochloric acid (HCl) in methanol (methanolic HCl) is appropriate.

  • Preparation: Create a slurry of your compound in methanol.

  • Titration: While stirring, add the acidic solution dropwise. In many cases, the solid will rapidly dissolve as the salt is formed. Use the minimum amount of acid required to achieve dissolution to avoid potential degradation of your compound.

G cluster_0 Solubility Enhancement by Salt Formation Compound Insoluble Neutral Compound (Weak Base) Salt Soluble Salt Form (Conjugate Acid) Compound->Salt + H⁺ (from acid) Salt->Compound - H⁺

Acidification protonates the compound, forming a more soluble salt.

Question 5: What are the key safety considerations when performing these procedures?

Answer:

Safety is paramount. Always handle this compound and all solvents in accordance with your institution's safety protocols and the product's Safety Data Sheet (SDS).

Compound-Specific Precautions:

  • While specific data for this derivative is limited, related benzisoxazoles can be physiologically active.[17] Handle with care, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[18]

  • Avoid creating and inhaling dust. Work in a well-ventilated area or a chemical fume hood.

Solvent-Specific Precautions (Methanol):

  • Toxicity: Methanol is toxic if ingested, inhaled, or absorbed through the skin.[3] Ingestion can cause blindness or be fatal.[19]

  • Flammability: Methanol is highly flammable and has a low flash point. Keep it away from heat, sparks, and open flames.[20] Store in an appropriate flammable storage cabinet.

Always consult the full SDS for detailed handling, storage, and disposal information.[20]

References

  • pH and Solubility - AP Chem | Fiveable.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications.
  • Cosolvent - Wikipedia.
  • Cosolvent – Knowledge and References - Taylor & Francis.
  • Solubility enhancement techniques: A comprehensive review.
  • Methanol Solvent Properties.
  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed.
  • High-Performance Dissolvers.
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Methanol - MFA Cameo - Museum of Fine Arts Boston.
  • 8.11 pH and Solubility | AP Chemistry.
  • Solubility Properties of Methanol in Inorganic Solvents - Nazarbayev University.
  • Methanol | 67-56-1 - ChemicalBook.
  • Methanol | CH3OH | CID 887 - PubChem - NIH.
  • pH and Solubility - AP Chemistry Study Guide - Save My Exams.
  • Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts.
  • How To Increase The Dissolution Rate - Sciencing.
  • Ultrasonication to Speed Up Dissolving Processes - YouTube.
  • How can the dissolving process be sped up? - Quora.
  • Ultrasound-Enhanced Dissolution of UO2 in Supercritical CO2 Containing a CO2-Philic Complexant of Tri-n-butylphosphate and Nitric Acid | Industrial & Engineering Chemistry Research - ACS Publications.
  • Effect of Ultrasound on Dissolution of Polymeric Blends and Phase Inversion in Flat Sheet and Hollow Fiber Membranes for Ultrafiltration Applications - MDPI.
  • Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives - Benchchem.
  • How to dissolve chemical compound using ultrasonicator? - ResearchGate.
  • Heating Techniques | Solubility of Things.
  • [FREE] The process of dissolving all of the material at room temperature, then heating to near the solvent boiling - Brainly.
  • Aldrich 378674 - • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC.
  • Why Is Heating Required in Crystallization? - News - Achieve Chem.
  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores.
  • 7-Methoxy-2-tetralone 97 4133-34-0 - MilliporeSigma.
  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
  • 7 - Safety Data Sheet - Solenis.
  • Safety Data Sheet - Angene Chemical.
  • Benzisoxazole - Wikipedia.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC.
  • 1,2-Benzisoxazole | C7H5NO | CID 71073 - PubChem.
  • SAFETY DATA SHEET - Gyproc Ireland.

Sources

Stability of 7-Methoxy-3-methyl-1,2-benzisoxazole under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Methoxy-3-methyl-1,2-benzisoxazole

A Guide to Understanding and Troubleshooting Stability in Acidic Media

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this heterocyclic scaffold in their work. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to help you anticipate, diagnose, and resolve stability issues, particularly when working under acidic conditions.

Section 1: Frequently Asked Questions (FAQs) - Core Chemical Principles

This section addresses fundamental questions regarding the intrinsic stability of the 1,2-benzisoxazole ring system.

Q1: What is the general stability of the 1,2-benzisoxazole scaffold?

The 1,2-benzisoxazole core is an aromatic heterocyclic system.[1] This aromaticity confers a significant degree of stability under many standard synthetic conditions. However, the N-O bond within the isoxazole ring is the molecule's most significant liability. This bond is susceptible to cleavage under various conditions, including reductive, strongly basic, or Lewis acidic environments.[2] Therefore, while relatively robust, it is not inert, and its stability profile must be considered during experimental design.

Q2: How do the 7-methoxy and 3-methyl substituents influence the stability of the ring under acidic conditions?

Substituents play a crucial role in modulating the electronic properties and, consequently, the reactivity of the benzisoxazole ring.

  • 7-Methoxy Group: As an electron-donating group (EDG) through resonance, the methoxy substituent increases the electron density of the benzene ring. This generally enhances the stability of the aromatic system. However, it can also activate the ring towards electrophilic attack, a consideration for certain acidic reaction media.

  • 3-Methyl Group: The methyl group at the 3-position is a weak electron-donating group through induction. Its primary role is often steric, but it also contributes to the overall electronic character of the isoxazole portion of the molecule.

The key concern under acidic conditions is the protonation of the isoxazole ring. The nitrogen atom is weakly basic and can be protonated by strong acids.[1] This protonation makes the N-O bond more susceptible to cleavage.

Q3: What is the most likely degradation pathway for this compound in a strong acid?

The most probable acid-catalyzed degradation pathway involves a ring-opening reaction. The mechanism is initiated by protonation of the isoxazole nitrogen, followed by cleavage of the weak N-O bond. This generates a vinyl-nitrenium cation intermediate, which is rapidly hydrolyzed to yield a 2-hydroxy-acetophenone derivative.

Specifically for this compound, the expected major degradation product is 2-hydroxy-4-methoxyacetophenone .

Below is a diagram illustrating this proposed pathway.

G cluster_main Proposed Acid-Catalyzed Degradation Pathway start 7-Methoxy-3-methyl- 1,2-benzisoxazole protonation Protonated Intermediate (N-protonation) start->protonation + H+ cleavage Ring-Opened Cation protonation->cleavage N-O Bond Cleavage product 2-Hydroxy-4-methoxy- acetophenone cleavage->product + H2O - [NH2+]

Caption: Proposed mechanism for acid-catalyzed degradation.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Q4: I'm observing an unexpected, more polar byproduct in my reaction mixture after treatment with a strong acid (e.g., TFA, HCl). What could it be?

This is a classic sign of benzisoxazole ring degradation. The likely culprit is the formation of the corresponding 2-hydroxy-4-methoxyacetophenone. This phenolic ketone is significantly more polar than the parent benzisoxazole due to the presence of the hydroxyl group, causing it to have a lower Rf on TLC or a shorter retention time on reverse-phase HPLC.

Troubleshooting Steps:

  • Confirm Identity: Isolate the byproduct and characterize it using ¹H NMR and Mass Spectrometry. Look for a characteristic phenolic -OH peak and the molecular weight corresponding to C9H10O3 (166.17 g/mol ).

  • Mitigate Degradation: Refer to the advice in Q6 to minimize the formation of this impurity in future experiments.

Q5: My reaction yield is consistently low after an acidic workup or purification on silica gel. Could my compound be degrading?

Yes, this is highly probable. Both aqueous acidic workups and prolonged exposure to standard silica gel (which is inherently acidic) can cause significant degradation of sensitive benzisoxazoles.

Troubleshooting Steps:

  • Analyze Your Waste Streams: Take a sample of the aqueous acidic layer from your workup and a concentrated fraction of your column elution "waste" and analyze them by HPLC or LC-MS. The presence of the parent compound or the degradation product can confirm your losses.

  • Modify Your Protocol:

    • Workup: Use a milder acid (e.g., saturated ammonium chloride) or perform the acidic wash at a lower temperature (0 °C) and as rapidly as possible. Neutralize immediately afterward with a mild base like sodium bicarbonate.

    • Purification: Use a deactivated stationary phase. Pre-treating silica gel with a base like triethylamine (e.g., flushing the column with a solvent system containing 0.5-1% Et3N) can neutralize active sites and prevent on-column degradation. Alternatively, consider purification by crystallization or using a different stationary phase like alumina.

Q6: How can I minimize the degradation of this compound during my experiments?

Minimizing degradation is a matter of controlling the key factors that promote it: acid strength, temperature, and exposure time.

ParameterRecommendationRationale
Acid Selection Prefer milder acids (e.g., acetic acid, citric acid, NH4Cl) over strong mineral acids (HCl, H2SO4) or trifluoroacetic acid (TFA) where possible.Stronger acids lead to a higher concentration of the protonated, unstable intermediate, accelerating degradation.
Temperature Conduct acidic steps at the lowest practical temperature (e.g., 0 °C or below).The rate of the degradation reaction is highly temperature-dependent. Lowering the temperature significantly slows the kinetics of N-O bond cleavage.
Exposure Time Minimize the duration of contact with the acidic medium. Plan experiments so that acidic steps are performed quickly, followed immediately by neutralization or removal of the acid.Prolonged exposure, even to milder acids, can lead to cumulative product loss.
Atmosphere Perform reactions under an inert atmosphere (e.g., Nitrogen, Argon).While the primary degradation is hydrolytic, this is good practice to prevent unforeseen oxidative side reactions that could be catalyzed under acidic conditions.

Section 3: Protocols & Methodologies

These protocols provide a validated framework for assessing stability and analyzing samples.

Protocol 1: Standard Protocol for Assessing Acidic Stability

This protocol uses HPLC to quantify the remaining parent compound over time under controlled acidic conditions.

Objective: To determine the rate of degradation of this compound at a specific pH and temperature.

Materials:

  • This compound (high purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA) for quenching

  • Class A volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the benzisoxazole in ACN.

  • Acidic Medium Preparation: Prepare the desired acidic solution (e.g., 0.1 M HCl, pH 1.0).

  • Reaction Initiation (t=0):

    • In a thermostatted vessel at the desired temperature (e.g., 25 °C or 50 °C), add a known volume of the acidic medium.

    • Add a small, precise volume of the benzisoxazole stock solution to achieve the target final concentration (e.g., 50 µg/mL). Mix thoroughly. This is your t=0 sample.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

  • Sample Quenching: Immediately add the aliquot to a vial containing a quenching solution (e.g., 900 µL of a mobile phase or ACN/water mixture containing a small amount of base like TEA) to neutralize the acid and stop the degradation.

  • HPLC Analysis: Analyze all quenched samples by HPLC using the method outlined in Protocol 2.

  • Data Analysis: Plot the percentage of the remaining parent compound (based on peak area) against time to determine the stability profile.

Protocol 2: Analytical Workflow for Monitoring Degradation

This outlines a general-purpose HPLC-UV method and the overall workflow.

G cluster_workflow Analytical Workflow start Run Stability Experiment (Protocol 1) sample Collect & Quench Time-Point Samples start->sample hplc HPLC Analysis sample->hplc data Integrate Peak Areas (Parent & Degradant) hplc->data calc Calculate % Remaining Parent data->calc report Plot Stability Profile (% vs. Time) calc->report

Caption: High-level workflow for stability testing.

Recommended HPLC-UV Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or optimal wavelength for the benzisoxazole chromophore)

  • Injection Volume: 10 µL

This method should provide good separation between the relatively nonpolar parent compound and the more polar phenolic degradation product.

References

  • Lalut, J., Payan, H., Davis, A., & Rochais, C. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Semantic Scholar. Available at: [Link]

  • Otley, K. D., & Ellman, J. A. (2014). A Lewis Acid Catalyzed Annulation to 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 79(17), 8296-8303. Available at: [Link]

  • Shivaprasad, C. M., et al. (2014). Synthesis of new benzisoxazole derivatives and their antimicrobial, antioxidant and anti-inflammatory activities. European Journal of Chemistry, 5(1), 91-95. Available at: [Link]

  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. Available at: [Link]

  • Synthesis of Benzisoxazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Co catalyzed electrophilic amination of benzisoxazoles. (n.d.). ResearchGate. Available at: [Link]

  • 1,2-Benzisoxazole. (n.d.). Wikipedia. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 7-Methoxy-3-methyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the most powerful tool for elucidating the structure of organic molecules in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 7-Methoxy-3-methyl-1,2-benzisoxazole, a heterocyclic scaffold of interest in medicinal chemistry.

It is important to note that a publicly available, experimentally verified ¹H NMR spectrum for this specific compound is not readily found in the literature. Therefore, this guide will proceed based on a scientifically rigorous prediction of the spectrum, a common and essential skill for any research scientist. We will ground our predictions in the fundamental principles of NMR and extensive data from closely related analogs. This approach not only allows us to interpret the expected spectrum but also serves as a valuable educational tool for spectral prediction and problem-solving.

The Predicted ¹H NMR Spectrum of this compound

The structure of this compound dictates a unique electronic environment for each of its protons, which in turn governs their chemical shift (δ), multiplicity, and coupling constants (J) in the ¹H NMR spectrum.

Diagram: Structure and Proton Designations

Caption: Molecular structure with proton designations for ¹H NMR analysis.

Based on established principles and data from similar structures, the following ¹H NMR spectrum is predicted (in CDCl₃, a common NMR solvent).

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
-CH₃ 2.4 - 2.6Singlet (s)N/AThe methyl group at the C3 position of an isoxazole ring typically appears as a singlet in this region.[1]
-OCH₃ 3.9 - 4.1Singlet (s)N/AA methoxy group attached to an aromatic ring generally resonates as a sharp singlet in this downfield region.[2]
H6 6.8 - 7.0Doublet of doublets (dd) or Triplet (t)J ≈ 8.0, 1.0This proton is ortho to the electron-donating methoxy group, which shields it, shifting it upfield. It is coupled to both H5 (ortho, large coupling) and H4 (meta, small coupling).[2][3]
H4 6.9 - 7.1Doublet of doublets (dd)J ≈ 8.0, 1.0Positioned meta to the methoxy group, it experiences less shielding than H6. It is coupled to H5 (ortho, large coupling) and H6 (meta, small coupling).
H5 7.2 - 7.4Triplet (t) or Doublet of doublets (dd)J ≈ 8.0This proton is ortho to the isoxazole ring and coupled to both H4 and H6. The electron-withdrawing nature of the fused heterocyclic ring shifts it further downfield compared to H4 and H6.

Distinguishing Isomers: A Comparative Analysis

A crucial aspect of spectral interpretation is the ability to distinguish between structural isomers. Let's compare the predicted spectrum of our target compound with its isomer, 6-Methoxy-3-methyl-1,2-benzisoxazole .

Compound Aromatic Proton Pattern Key Distinguishing Features
This compound Three distinct aromatic signals (likely two doublets of doublets and a triplet) in the ~6.8-7.4 ppm range.The aromatic protons (H4, H5, H6) form a coupled three-spin system, leading to a more complex pattern.
6-Methoxy-3-methyl-1,2-benzisoxazole Two doublets and one singlet in the aromatic region.The methoxy group at C6 simplifies the aromatic region. H7 would appear as a doublet, H5 as a doublet of doublets, and H4 as a doublet. The relative positions would also differ due to the different electronic effects.

This comparison underscores the diagnostic power of ¹H NMR; the substitution pattern on the benzene ring creates a unique fingerprint for each isomer.

Synthesis and Potential Impurities: A Real-World Perspective

The most common route to 3-substituted 1,2-benzisoxazoles is the intramolecular cyclization of an appropriate o-hydroxy ketoxime. This provides valuable insight into potential impurities that may be present in a sample of this compound.

Diagram: Synthetic Pathway

G cluster_0 Synthetic Route to this compound A 2'-Hydroxy-3'-methoxyacetophenone (Starting Material) B 2'-Hydroxy-3'-methoxyacetophenone oxime (Intermediate) A->B NH2OH·HCl C This compound (Final Product) B->C Cyclization (e.g., base)

Caption: A plausible synthetic route, highlighting key intermediates.

Potential Impurities and their ¹H NMR Signatures:

  • 2'-Hydroxy-3'-methoxyacetophenone (Starting Material):

    • -COCH₃ (Acetyl methyl): A sharp singlet around 2.6 ppm.

    • -OCH₃ (Methoxy): A singlet around 3.9 ppm.

    • -OH (Phenolic hydroxyl): A broad singlet, often far downfield (>10 ppm), which can exchange with D₂O.

    • Aromatic Protons: A distinct three-proton pattern. The presence of the acetyl group will influence the chemical shifts differently than the final benzisoxazole ring.

  • 2'-Hydroxy-3'-methoxyacetophenone oxime (Intermediate):

    • -C(NOH)CH₃ (Methyl): A singlet around 2.3 ppm.

    • -OCH₃ (Methoxy): A singlet around 3.9 ppm.

    • -NOH (Oxime hydroxyl): A broad singlet, typically downfield (>9 ppm).

    • -OH (Phenolic hydroxyl): Another broad, downfield singlet.

    • Aromatic Protons: A three-proton pattern, subtly different from the starting material due to the replacement of the carbonyl with an oxime.

The presence of sharp singlets at ~2.6 ppm or multiple broad -OH signals could indicate incomplete reaction and the presence of these impurities.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality spectrum for structural elucidation, the following protocol is recommended.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution of coupling patterns.

    • Tune and match the probe for the ¹H nucleus.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set an appropriate spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Troubleshooting and Advanced Analysis

Diagram: Spectral Interpretation Workflow

G start Obtain ¹H NMR Spectrum check_peaks Are all expected peaks present? start->check_peaks check_integration Is integration correct? check_peaks->check_integration Yes impurity Unexpected peaks present? check_peaks->impurity No check_multiplicity Is multiplicity as expected? check_integration->check_multiplicity Yes cosy Run 2D COSY experiment to confirm couplings check_integration->cosy No assign Assign signals to protons check_multiplicity->assign Yes check_multiplicity->cosy No impurity_analysis Identify potential impurities (starting materials, solvents) impurity->impurity_analysis Yes final Structure Confirmed assign->final impurity_analysis->check_peaks cosy->assign hsqc Run 2D HSQC/HMBC to confirm C-H correlations hsqc->assign

Caption: A workflow for systematic ¹H NMR spectral interpretation.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals that are highly diagnostic of its structure. Key features include two sharp singlets for the methyl and methoxy groups, and a distinct three-proton aromatic system. A thorough understanding of chemical shifts, coupling constants, and potential synthetic impurities allows for a confident, albeit predicted, structural assignment. This guide illustrates not only the interpretation of a specific molecule but also the fundamental thought process a senior scientist employs when faced with spectral analysis, transforming raw data into definitive structural knowledge.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Science Arena Publications. (2017). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Lalut, J., et al. (2020). Rational design of novel benzisoxazole derivatives with acetylcholinesterase inhibitory and serotoninergic 5-HT4 receptors activities for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • The Royal Society of Chemistry. (2013). Supporting information for Dalton Transactions. [Link]

  • Arava, V. R., et al. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemistry Scientific Transactions. [Link]

Sources

Advanced Mass Spectrometry Guide: Benzisoxazole Fragmentation Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Relevance

Benzisoxazoles are bicyclic heteroaromatic scaffolds critical to modern medicinal chemistry, serving as the pharmacophore in blockbuster antipsychotics (e.g., Risperidone , Paliperidone ) and anticonvulsants (Zonisamide ).[1]

For the analytical scientist, these compounds present a unique challenge: isomeric diversity . The 1,2-benzisoxazole (indoxazene) and 2,1-benzisoxazole (anthranil) cores exhibit distinct fragmentation behaviors that are heavily influenced by ionization energy and source conditions. This guide provides a mechanistic breakdown of these patterns, distinguishing them from their structural isomer, benzoxazole, and offering a self-validating protocol for their characterization.

Mechanistic Architecture: The Fragmentation Cascade[2]

The 1,2-Benzisoxazole (Indoxazene) Pathway

The defining feature of 1,2-benzisoxazoles under mass spectrometry is the lability of the N-O bond . However, the observed spectrum depends heavily on the ionization method.[2]

  • Electron Impact (EI) / Thermal Behavior: Under high-energy EI (70 eV) or high source temperatures, 1,2-benzisoxazole undergoes a rapid thermal isomerization to o-hydroxybenzonitrile (salicylonitrile) prior to fragmentation. This "Salicylonitrile Shift" means the mass spectrum often reflects the nitrile isomer rather than the intact heterocycle.

    • Primary Loss:

      
       (Loss of CO, 28 Da).
      
    • Secondary Loss:

      
       (Loss of HCN, 27 Da).
      
  • Electrospray Ionization (ESI-MS/MS): In softer ionization modes (LC-MS/MS), the protonated molecule

    
     is stable. Collision-Induced Dissociation (CID) triggers the cleavage of the isoxazole ring.
    
    • Mechanism: Protonation typically occurs on the nitrogen. CID energy breaks the weak N-O bond, leading to a ring-opened 2-hydroxybenzoyl cation intermediate.

    • Drug Example (Risperidone): The characteristic degradation/fragmentation involves the cleavage of the benzisoxazole ring to form 2-hydroxybenzoyl-risperidone . This is a diagnostic marker for oxidative degradation and metabolic breakdown.

The 2,1-Benzisoxazole (Anthranil) Pathway

The 2,1-isomer (anthranil) follows a "Nitrene Pathway." Upon excitation, the N-O bond cleaves to generate a nitrene intermediate, which often rearranges or loses CO directly.

  • Distinctive Feature: Unlike the 1,2-isomer which forms a stable nitrile, the 2,1-isomer fragmentation is driven by the instability of the nitrene, often leading to acridone or quinoline -like rearrangements if aryl-substituted.

  • Diagnostic Loss: Prominent

    
     radical cation.
    

Comparative Analysis: Diagnostic Ion Table

The following table contrasts the key spectral features of the benzisoxazole isomers and their common contaminant/isomer, benzoxazole.

Feature1,2-Benzisoxazole (Indoxazene)2,1-Benzisoxazole (Anthranil)Benzoxazole
Core Structure Benzene fused to Isoxazole (N-O)Benzene fused to Isoxazole (C-N-O)Benzene fused to Oxazole (C-N, C-O)
Dominant EI Pathway Isomerization to o-hydroxybenzonitrileNitrene formation

CO loss
Direct ring cleavage
Base Peak (Unsubst.)

119 (

) or 91 (

)

91 (

)

119 (

)
Diagnostic Loss -28 Da (CO) followed by -27 Da (HCN) -28 Da (CO) (Intense)-29 Da (CHO) or -27 Da (HCN)
ESI-MS/MS Marker Ring Opening: Formation of 2-hydroxybenzoyl cation fragments.Rearrangement: Formation of amino-ketone fragments.Stability: High stability; losses of CO/HCN require higher CE.
Key Differentiator Salicylonitrile Shift: Spectrum matches o-hydroxybenzonitrile.Nitrene Reactivity: High abundance of

ions.
[M-CHO]+: Presence of

90/92 (loss of formyl radical).

Visualization of Fragmentation Pathways[2][4][5][6][7]

Diagram 1: 1,2-Benzisoxazole vs. Benzoxazole Pathways

This diagram illustrates the divergent pathways of the 1,2-isomer (via salicylonitrile) versus the direct cleavage of benzoxazole.

BenzisoxazoleFragmentation Start12 1,2-Benzisoxazole (m/z 119) Iso o-Hydroxybenzonitrile (Isomerization) Start12->Iso Thermal/Source Rearrangement Frag1 [M-CO]+ (m/z 91) Iso->Frag1 -CO (28 Da) StartOx Benzoxazole (m/z 119) Iso->StartOx Distinct from Frag2 [C5H4]+ (m/z 64) Frag1->Frag2 -HCN (27 Da) FragOx1 [M-HCN]+ (m/z 92) StartOx->FragOx1 -HCN FragOx2 [M-CO]+ (m/z 91) StartOx->FragOx2 -CO

Caption: Divergent fragmentation pathways of 1,2-benzisoxazole (via thermal isomerization) vs. benzoxazole.

Diagram 2: Risperidone (Benzisoxazole Ring Cleavage)

A specific workflow for the drug development professional, showing the characteristic ring opening of Risperidone.

RisperidonePath Risp Risperidone [M+H]+ (m/z 411) Cleavage N-O Bond Cleavage (CID Activation) Risp->Cleavage ESI-MS/MS (Collision Energy 20-40eV) Prod1 2-Hydroxybenzoyl-Risperidone (Ring-Opened Variant) Cleavage->Prod1 Isomerization FragMain Main Fragment (m/z 191) Prod1->FragMain Piperazine Cleavage (Diagnostic)

Caption: The characteristic N-O bond cleavage in Risperidone leading to the 2-hydroxybenzoyl metabolite/fragment.

Experimental Protocol: Self-Validating Characterization

Objective: Differentiate a 1,2-benzisoxazole derivative from a benzoxazole impurity using ESI-QTOF or Triple Quadrupole MS.

Step 1: Source Condition Optimization (The "Thermal Check")
  • Rationale: High source temperatures can induce the "Salicylonitrile Shift" before the ion enters the vacuum, leading to false identification.

  • Protocol:

    • Infuse the standard at 10 µL/min.

    • Ramp the Desolvation Temperature from 150°C to 500°C in 50°C increments.

    • Validation Check: Monitor the ratio of the intact protonated molecule

      
       to the fragment 
      
      
      
      . If the fragment intensity increases disproportionately with temperature without collision energy, thermal degradation is occurring in the source. Set temperature 50°C below this threshold.
Step 2: Energy-Resolved MS/MS (The "Hardness Test")
  • Rationale: Benzoxazoles are significantly more stable than benzisoxazoles due to the lack of the labile N-O bond.

  • Protocol:

    • Select the precursor ion

      
      .[3]
      
    • Ramp Collision Energy (CE) from 0 to 60 eV.

    • Validation Check:

      • 1,2-Benzisoxazole: Expect 50% fragmentation (CE50) at lower energies (~15-25 eV). Look for dominant -H2O or -CO losses associated with ring opening.

      • Benzoxazole: Expect CE50 at higher energies (~30-40 eV). Look for -HCN or -CHO losses.

Step 3: Diagnostic Ion Confirmation
  • For Zonisamide (1,2-benzisoxazole-3-methanesulfonamide):

    • Look for the loss of the sulfonamide group (

      
      , 79 Da) to yield the benzisoxazole cation (
      
      
      
      133), followed by the characteristic benzisoxazole breakdown (
      
      
      ).
  • For Risperidone :

    • Monitor the transition

      
       (pyrimidine-piperazine fragment).
      
    • Crucial Check: The presence of a peak at

      
       233 (intact benzisoxazole-piperidine part) vs. ring-opened variants helps assess sample degradation.
      

References

  • Isomerization and decomposition of 1,2-benzisoxazole: single-pulse shock-tube experiments. Source: National Institutes of Health (NIH) / PubMed [Link] Context: Establishes the thermal isomerization of 1,2-benzisoxazole to salicylonitrile prior to fragmentation.

  • Bacterial Degradation of Risperidone and Paliperidone in Decomposing Blood. Source: ResearchGate [Link] Context: Identifies the "benzisoxazole-cleaved" degradation products (2-hydroxybenzoyl derivatives) using LC-Q-TOF.

  • Mass spectra of aromatic 3-methylisoxazolo- and 2-methyloxazolopyridines. Source: ResearchGate [Link] Context: Provides comparative fragmentation data between isoxazole and oxazole fused systems, highlighting the [M-CHO] difference.

  • A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide. Source: PubMed [Link] Context: Validates ESI-MS/MS protocols for Zonisamide, a key benzisoxazole drug.

  • General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes. Source: National Institutes of Health (NIH) / PMC [Link] Context: Discusses the chemical stability and rearrangement potential of the 2,1-benzisoxazole core.

Sources

Comparing synthetic routes for 7-Methoxy-3-methyl-1,2-benzisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing synthetic routes for 7-Methoxy-3-methyl-1,2-benzisoxazole Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound is a critical heterocyclic building block, structurally analogous to the key intermediate used in the synthesis of atypical antipsychotics such as Risperidone and Paliperidone . While the 6-fluoro variant is more commercially prominent, the 7-methoxy derivative represents a vital scaffold for structure-activity relationship (SAR) studies targeting dopaminergic and serotonergic receptors.

The synthesis of this core hinges on the construction of the isoxazole ring fused to a benzene moiety. The presence of the methoxy group at the 7-position (derived from the ortho-position relative to the phenol in the starting material) introduces specific steric and electronic considerations that differentiate its preparation from the unsubstituted analogs.

This guide objectively compares the three primary synthetic strategies:

  • Route A: The Classical Oxime Acetate Cyclization (Thermal/Base).

  • Route B: The One-Pot Aqueous Base-Mediated Cyclization.

  • Route C: The Modern Mitsunobu Dehydrative Cyclization.

Strategic Analysis of Synthetic Routes

Route A: The Classical Oxime Acetate Cyclization

This is the "gold standard" industrial route for 1,2-benzisoxazoles. It proceeds via the formation of an oxime, protection (acetylation) of the oxime hydroxyl, and subsequent intramolecular nucleophilic substitution.

  • Mechanism: The reaction relies on the increased leaving group ability of the acetate group. Under basic or thermal conditions, the phenoxide anion attacks the oxime nitrogen, displacing the acetate.

  • Precursor: 2-Hydroxy-3-methoxyacetophenone (o-Vanillin methyl ketone).

  • Pros: Highly robust; works well on multi-kilogram scales; intermediates are stable and isolable.

  • Cons: Three distinct steps; use of acetic anhydride (regulated precursor); thermal cyclization can be hazardous if not controlled (exothermic decomposition risk).

Route B: One-Pot Aqueous Base-Mediated Cyclization

A more "green chemistry" aligned approach that eliminates the acetylation step.

  • Mechanism: Uses hydroxylamine sulfate (or hydrochloride) with a large excess of base (KOH/NaOH). The in situ generated oxime dianion undergoes direct cyclization.

  • Pros: Single operational step; aqueous solvent system; avoids acylation reagents.

  • Cons: Requires careful pH control; competitive Beckmann rearrangement can lead to the isomeric benzoxazole impurity (thermodynamically favored); lower yields for sterically hindered substrates (like the 7-methoxy variant).

Route C: Mitsunobu Dehydrative Cyclization

A laboratory-scale method utilizing redox chemistry to effect the cyclization under neutral conditions.

  • Mechanism: Activation of the oxime hydroxyl group using Triphenylphosphine (PPh3) and DIAD/DEAD, followed by intramolecular attack by the phenol.

  • Pros: Extremely mild conditions; high functional group tolerance; avoids strong bases and high temperatures.

  • Cons: Poor atom economy (generates PPh3O and hydrazine byproducts); high reagent cost; difficult purification on large scale.

Comparative Performance Metrics

MetricRoute A: Oxime AcetateRoute B: One-Pot AqueousRoute C: Mitsunobu
Overall Yield 75 - 85% 50 - 65%60 - 80%
Purity Profile High (>98% after recryst.)[1]Moderate (Benzoxazole impurity)High (requires chromatography)
Step Count 3 (Linear)1 (Convergent)2 (Oxime formation + Cyclization)
Scalability High (Kg to Ton) Moderate (Kg)Low (Gram scale)
Reagent Cost LowVery LowHigh
Safety Moderate (Thermal hazard)HighModerate (Sensitizers)

Mechanistic Visualization

The following diagram illustrates the divergent pathways from the common oxime intermediate. Note the critical branching point where the E/Z isomerism and leaving group ability dictate the product distribution.

BenzisoxazoleSynthesis Start 2-Hydroxy-3-methoxy- acetophenone Oxime Oxime Intermediate (E/Z mixture) Start->Oxime NH2OH·HCl NaOAc, EtOH Acetate Oxime Acetate (Activated) Oxime->Acetate Ac2O (Route A) Anion Phenoxide Anion Oxime->Anion KOH (excess) (Route B) SideProduct Benzoxazole (Beckmann Rearrangement) Oxime->SideProduct Acid/Lewis Acid (Thermodynamic) Acetate->Anion Base/Heat Product 7-Methoxy-3-methyl- 1,2-benzisoxazole Anion->Product SNAr Cyclization (Kinetic Product)

Caption: Mechanistic divergence in benzisoxazole synthesis. Route A locks the leaving group to favor the SNAr cyclization (Green), minimizing the Beckmann rearrangement pathway (Red).

Detailed Experimental Protocols

Protocol 1: The Scalable Oxime Acetate Route (Recommended)

Objective: Synthesis of this compound on a 50g scale.

Step 1: Oximation
  • Charge a 1L round-bottom flask with 2-hydroxy-3-methoxyacetophenone (50.0 g, 0.30 mol) and Ethanol (250 mL).

  • Add a solution of Hydroxylamine Hydrochloride (25.0 g, 0.36 mol) and Sodium Acetate (30.0 g, 0.36 mol) in Water (100 mL).

  • Reflux the mixture for 2–3 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Cool to room temperature. Pour into ice-water (500 mL). Filter the precipitated solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield: ~52 g (95%). White solid.

Step 2: Acetylation & Cyclization (Telescoped)
  • Dissolve the dried oxime (50.0 g) in DMF (150 mL).

  • Add Acetic Anhydride (35.0 mL, 1.2 eq) slowly. Stir at RT for 1 hour to form the oxime acetate.

  • Add Triethylamine (45 mL) or K2CO3 (40 g).

  • Heat the mixture to 100°C for 4 hours. Caution: Exothermic reaction.

  • Quench: Cool to RT and pour into crushed ice/water (600 mL) with vigorous stirring.

  • Isolate: Filter the resulting precipitate.[2]

  • Purification: Recrystallize from Isopropanol/Water (9:1).

    • Target Yield: 38–42 g (75–80% from oxime).

    • Appearance: Off-white to pale yellow crystals.

Protocol 2: The One-Pot Aqueous Route (Green Alternative)

Objective: Rapid synthesis for screening (10g scale).

  • Prepare a solution of Hydroxylamine Sulfate (8.2 g, 0.05 mol) in Water (30 mL).

  • Add this solution to a stirred suspension of 2-hydroxy-3-methoxyacetophenone (8.3 g, 0.05 mol) in Methanol (20 mL).

  • Cool to 0–5°C.

  • Add a solution of KOH (14.0 g, 0.25 mol, 5 equiv) in Water (20 mL) dropwise over 30 mins. pH must remain >12.

  • Reflux the mixture for 12 hours.

  • Workup: Cool and acidify carefully with dilute HCl to pH 7. Extract with Dichloromethane (3 x 50 mL).

  • Purify: Evaporate solvent. The residue often contains 5-10% benzoxazole impurity. Recrystallize from Ethanol.[2]

Critical Safety & Quality Control

Thermal Instability

Benzisoxazoles possess a weak N-O bond.

  • Hazard: Do not distill the neat product at atmospheric pressure; violent decomposition may occur >150°C.

  • Mitigation: Use high-vacuum distillation or crystallization for purification.

Regioisomer Identification

Distinguishing the 1,2-benzisoxazole (Product) from the benzoxazole (Impurity) is critical.

  • 1H NMR (CDCl3):

    • Benzisoxazole:[3][4][5][6][7][8][9] Methyl group appears as a singlet around δ 2.50–2.60 ppm .

    • Benzoxazole:[3][4][5][6][8][10] Methyl group (if rearranged) or ring protons show distinct shifts. The benzoxazole typically lacks the characteristic UV fluorescence of the benzisoxazole.

References

  • Synthesis of 1,2-Benzisoxazoles (General Review)

    • Title: Recent advances in the synthesis of 1,2-benzisoxazoles.[7][11]

    • Source:Chemistry of Heterocyclic Compounds.
    • URL:[Link]

  • Risperidone Intermediate Synthesis (Analogous Chemistry)

    • Title: Process for the preparation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[5][9]

    • Source:US P
    • URL
  • Mitsunobu Cyclization Method

    • Title: A Mild and Efficient Synthesis of 1,2-Benzisoxazoles.[7][11]

    • Source:Tetrahedron Letters.
    • URL:[Link][8]

  • Base-Mediated Cyclization Mechanism

    • Title: The reaction of 2-hydroxyacetophenone oximes with base: Form
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][8][12][13]

Sources

A Senior Application Scientist's Guide to Methoxy-Benzisoxazole Identification Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the benzisoxazole scaffold is a privileged structure, forming the core of numerous therapeutic agents with applications ranging from antipsychotic to anti-inflammatory and anticancer treatments.[1][2] The specific functionalization of this scaffold, such as the addition of a methoxy group, can significantly alter a compound's pharmacokinetic and pharmacodynamic properties. Consequently, the precise structural elucidation and isomeric differentiation of molecules like methoxy-benzisoxazole are critical for researchers, scientists, and drug development professionals.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[3] This guide provides an in-depth comparison of the characteristic IR spectral peaks for identifying methoxy-benzisoxazole, explains the causality behind spectral features, and presents a robust experimental protocol for obtaining high-quality data.

The Vibrational Language of Methoxy-Benzisoxazole

The fundamental principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational energy states.[4] For a vibration to be IR-active, it must induce a change in the molecule's dipole moment.[5][6] The frequency of absorption is determined by the bond's strength (stronger bonds like C=C vibrate at higher frequencies than weaker bonds like C-C) and the mass of the atoms involved (lighter atoms vibrate at higher frequencies).[4][6]

The structure of methoxy-benzisoxazole can be deconstructed into three key components, each with its own set of characteristic vibrational peaks: the benzisoxazole core (comprising the benzene and isoxazole rings) and the methoxy substituent.

cluster_0 Methoxy-Benzisoxazole Structure cluster_1 Key Functional Groups for IR Analysis mol General Structure A Aromatic Ring (Benzene) mol->A B Isoxazole Ring mol->B C Methoxy Group (-OCH₃) mol->C

Figure 1: Key functional groups of methoxy-benzisoxazole for IR analysis.

The Benzene Ring Vibrations

The aromatic portion of the molecule gives rise to several distinct peaks:

  • Aromatic C-H Stretch: A sharp, medium-intensity band appearing just above 3000 cm⁻¹, typically in the 3100-3010 cm⁻¹ range.[7] Its presence is a clear indicator of hydrogen atoms attached to an sp²-hybridized carbon in an aromatic ring.

  • Aromatic C=C Ring Stretch: These vibrations manifest as a series of sharp peaks of variable intensity in the 1620-1450 cm⁻¹ region.[8] The exact number and position of these peaks can be influenced by the substitution pattern on the ring.

  • C-H Out-of-Plane (OOP) Bending: Found in the 900-675 cm⁻¹ region, these strong absorptions are highly diagnostic of the substitution pattern on the benzene ring. The number and position of these bands can help differentiate between various positional isomers of methoxy-benzisoxazole.

The Isoxazole Ring Signature

The heterocyclic isoxazole ring contributes several characteristic peaks, primarily in the fingerprint region (below 1500 cm⁻¹), which are crucial for confirming the core structure. Based on studies of isoxazole derivatives, the following assignments can be made[9]:

  • C=N Stretch: Typically observed in the 1650-1550 cm⁻¹ region, often overlapping with the aromatic C=C stretching bands.

  • C-N Stretch: A peak around 1276 cm⁻¹ can be attributed to the stretching of the carbon-nitrogen bond within the isoxazole ring.[9]

  • N-O Stretch: This vibration is expected to produce a peak around 1153 cm⁻¹.[9]

  • Ring C-O Stretch: The stretching of the carbon-oxygen single bond within the isoxazole ring itself typically appears at a lower frequency, around 1068 cm⁻¹.[9]

The Methoxy Group (-OCH₃) Markers

The methoxy group provides some of the most distinct and reliable peaks for identifying this specific derivative.

  • Aliphatic C-H Stretch: The methyl group's C-H bonds produce strong, sharp absorptions in the 2975-2850 cm⁻¹ range.[10] Crucially, a weak but diagnostic band specifically for the methoxyl group often appears between 2860–2800 cm⁻¹.[11]

  • Aryl-Alkyl Ether C-O Stretch: This is a key diagnostic feature. Ethers with an aromatic component exhibit two strong and characteristic C-O stretching bands due to asymmetric and symmetric vibrations.

    • Asymmetric C-O Stretch: A strong, prominent band typically appears around 1275-1200 cm⁻¹ .

    • Symmetric C-O Stretch: A second strong band is found at a lower wavenumber, generally around 1050-1010 cm⁻¹ . The presence of this strong two-band pattern is compelling evidence for the Ar-O-CH₃ linkage.[12]

Comparative Data Summary

The following table summarizes the expected IR absorption peaks for a generic methoxy-benzisoxazole molecule. This data serves as a guide for spectral interpretation and comparison against experimentally obtained spectra.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentNotes
3100-3010Medium, SharpAromatic C-H StretchConfirms the presence of the benzene ring.
2975-2850Strong, SharpAliphatic C-H Stretch (-CH₃)Indicates the methyl part of the methoxy group.
~2840Weak, SharpMethoxy C-H StretchDiagnostic overtone for the -OCH₃ group.[11]
1620-1550Medium-StrongAromatic C=C & Isoxazole C=N StretchOverlapping region confirming the unsaturated rings.
1500-1450Medium-StrongAromatic C=C Ring StretchFurther confirmation of the aromatic system.
~1275MediumIsoxazole C-N StretchPart of the isoxazole fingerprint.[9]
1275-1200 Very Strong Asymmetric Aryl-Alkyl C-O Stretch Key diagnostic peak for the methoxy group on the ring.
~1150MediumIsoxazole N-O StretchPart of the isoxazole fingerprint.[9]
1050-1010 Strong Symmetric Aryl-Alkyl C-O Stretch Second key peak for the methoxy group.
~1070MediumIsoxazole Ring C-O StretchPart of the isoxazole fingerprint.[9]
900-675Strong, SharpAromatic C-H Out-of-Plane BendingHighly dependent on ring substitution pattern; useful for isomer differentiation.

Experimental Protocol: Analysis via ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for its simplicity, speed, and minimal sample preparation requirements, making it ideal for routine analysis in research and development.[13][14]

Objective: To acquire a high-quality, reproducible IR spectrum of a methoxy-benzisoxazole sample.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Figure 2: Workflow for acquiring an IR spectrum using ATR-FTIR.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Causality: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. This spectrum is subtracted from the sample spectrum to ensure that the final data represents only the sample itself.

    • Procedure: a. Ensure the ATR crystal (e.g., diamond) is clean. Wipe the surface with a lint-free tissue lightly soaked in a volatile solvent like isopropanol and allow it to dry completely. b. In the instrument software, initiate a "Collect Background" scan. The typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Causality: Proper contact between the sample and the ATR crystal is essential. The IR beam's evanescent wave penetrates only a few micrometers into the sample, so intimate contact is required for a strong signal.[13][14]

    • Procedure (for a solid powder): a. Place a small amount of the methoxy-benzisoxazole powder onto the center of the ATR crystal, just enough to cover the sampling area. b. Lower the integrated press arm and apply consistent pressure to flatten the sample and ensure firm contact with the crystal surface.

    • Procedure (for a liquid or oil): a. Place a single drop of the liquid sample directly onto the center of the crystal. No pressure arm is needed.

  • Spectrum Acquisition:

    • Causality: Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum. A resolution of 4 cm⁻¹ is sufficient for identifying functional groups in most organic compounds.

    • Procedure: a. Enter a sample name and initiate the "Collect Sample" scan using the same parameters as the background scan. b. The spectrum should appear on the screen in real-time.

  • Data Processing and Interpretation:

    • Causality: Modern software often includes algorithms that correct for the wavelength-dependent depth of penetration in ATR (ATR correction) and flatten the baseline, making peak picking and interpretation more accurate.

    • Procedure: a. Once the scan is complete, apply an automatic baseline correction and ATR correction if available in the software. b. Use the peak-picking tool to label the wavenumbers of the significant absorption bands. c. Compare the experimental peak positions with the reference data in the table above to confirm the presence of the key functional groups.

  • Cleaning:

    • Causality: Thorough cleaning prevents cross-contamination between samples, ensuring the integrity of subsequent analyses.

    • Procedure: a. Retract the pressure arm and remove the bulk of the sample with a spatula or tissue. b. Clean the crystal surface with a lint-free tissue soaked in an appropriate solvent (e.g., isopropanol, acetone) until no residue remains.

By following this systematic approach, researchers can confidently identify the methoxy-benzisoxazole structure and differentiate it from other derivatives, ensuring the integrity and accuracy of their drug development pipeline.

References

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Why does the carbonyl group have a stretching vibration on an IR spectra? - Reddit. Available at: [Link]

  • Detection of the Methoxyl Group by Infrared Spectroscopy - Semantic Scholar. Available at: [Link]

  • Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of - RSIS International. Available at: [Link]

  • The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum - ResearchGate. Available at: [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples - University of Iowa. Available at: [Link]

  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts - Insubria. Available at: [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. Available at: [Link]

  • Video: IR Frequency Region: X–H Stretching - JoVE. Available at: [Link]

  • Interpreting Infrared Spectra - Specac Ltd. Available at: [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. Available at: [Link]

  • Infrared Spectroscopy of Isoxazole-(Water)n≤2 Clusters in Helium Nanodroplets - ACS Publications. Available at: [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Available at: [Link]

  • Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds - PubMed. Available at: [Link]

  • Infrared Spectroscopy (FT-IR/ATR) - Polymer Chemistry Characterization Lab. Available at: [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations - Science Arena Publications. Available at: [Link]

  • Infrared spectrum of methoxyethane - Doc Brown. Available at: [Link]

  • The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. Available at: [Link]

  • Stretching frequency - Chemistry for everyone - WordPress.com. Available at: [Link]

  • IR Stretching Frequencies - Pharmacy 180. Available at: [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry - ResearchGate. Available at: [Link]

  • 12 Examples of IR-Spectra. Available at: [Link]

  • Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - Academia.edu. Available at: [Link]

  • NMR and IR Studies of Some Metal Complexes of 6-Substituted -i- Hydroxy-1,2,3-Benzotriazoles - Asian Journal of Chemistry. Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC. Available at: [Link]

  • Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods - PubMed. Available at: [Link]

  • Molecular structure and infrared spectra of the monomeric 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide (methyl pseudosaccharyl ether) - ResearchGate. Available at: [Link]

  • FTIR di†erence spectra of methoxy species formed by methanol... - ResearchGate. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.